N-Methyltetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
N-methyloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-7(9)6-2-4-10-5-3-6/h6H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZFJPUAQNIUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-Methyltetrahydro-2H-pyran-4-carboxamide" chemical properties
An In-Depth Technical Guide to N-Methyltetrahydro-2H-pyran-4-carboxamide
Foreword: The following guide provides a comprehensive technical overview of N-Methyltetrahydro-2H-pyran-4-carboxamide. While this specific molecule is not extensively characterized in publicly available literature, this document synthesizes information from closely related analogues and established principles of organic chemistry to present a robust profile. The methodologies and predicted data herein are intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this compound and its derivatives.
Molecular Overview and Significance
N-Methyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a saturated six-membered tetrahydropyran (THP) ring, substituted at the 4-position with an N-methylated amide functional group. The THP scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisostere for phenyl or cyclohexyl rings to improve physicochemical properties such as solubility and metabolic stability. The N-methylcarboxamide group is a versatile functional handle, capable of acting as both a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets.
The combination of these two motifs suggests that N-Methyltetrahydro-2H-pyran-4-carboxamide holds potential as a building block in drug discovery programs. The structural rigidity of the pyran ring, coupled with the defined orientation of the amide substituent, makes it an attractive fragment for designing ligands with high specificity for protein targets.
Chemical Identity
-
IUPAC Name: N-Methyl-tetrahydropyran-4-carboxamide
-
Molecular Formula: C₇H₁₃NO₂
-
Molecular Weight: 143.18 g/mol
-
CAS Number: Not assigned or not publicly available.
Chemical Structure
Caption: 2D structure of N-Methyltetrahydro-2H-pyran-4-carboxamide.
Physicochemical Properties (Predicted and Comparative)
Direct experimental data for N-Methyltetrahydro-2H-pyran-4-carboxamide is scarce. The following table summarizes its predicted properties alongside the experimentally determined values for its structural analogue, N-Methyltetrahydro-2H-pyran-4-amine, to provide a validated context.
| Property | N-Methyltetrahydro-2H-pyran-4-carboxamide (Predicted) | N-Methyltetrahydro-2H-pyran-4-amine (Experimental)[1][2][3] | Justification for Prediction |
| Molecular Weight | 143.18 g/mol | 115.17 g/mol | Calculated from molecular formula. |
| Physical State | White to off-white solid or viscous liquid | - | The presence of the amide group allows for strong intermolecular hydrogen bonding, which typically results in a higher melting point compared to the corresponding amine. |
| Boiling Point | > 200 °C (at 760 mmHg) | 165 °C (at 760 mmHg) | The higher molecular weight and stronger hydrogen bonding of the amide group compared to the secondary amine will significantly increase the boiling point. |
| Melting Point | > 40 °C | 24-41 °C | Increased intermolecular forces due to the amide functionality are expected to raise the melting point above that of the amine analogue. |
| Density | ~1.1 g/cm³ | 0.93 g/cm³ | The addition of an oxygen atom and the more compact structure of the amide group generally lead to an increase in density. |
| Solubility | Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in non-polar solvents. | Soluble in polar solvents. | The polar amide and ether functionalities suggest good solubility in polar protic and aprotic solvents. |
| pKa | ~17-18 (Amide N-H) | Not applicable (Amine pKa ~10-11) | The amide proton is significantly less basic and more acidic than an amine proton. |
Synthesis and Purification
A robust and logical synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide can be envisioned as a two-step process starting from the commercially available Tetrahydropyran-4-carboxylic acid. This approach involves the formation of a primary amide, followed by selective N-methylation.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
PART 1: Synthesis of Tetrahydro-2H-pyran-4-carboxamide (Intermediate)
This protocol describes a standard amidation procedure via an acid chloride intermediate. The choice of this method is based on its high reactivity and the straightforward purification of the resulting product.
-
Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Ice bath
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise over 15 minutes. Causality Note: The slow addition controls the exothermic reaction and the release of HCl and SO₂ gases.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This yields the crude Tetrahydropyran-4-carbonyl chloride.
-
Cool the crude acid chloride in an ice bath and slowly add it to a stirred, chilled solution of concentrated ammonium hydroxide (5.0 eq). Trustworthiness Note: Using a significant excess of ammonium hydroxide ensures complete reaction of the acid chloride and neutralizes the HCl byproduct.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amide.
-
Purify the product by recrystallization or silica gel column chromatography to obtain pure Tetrahydro-2H-pyran-4-carboxamide.
-
PART 2: N-Methylation of Tetrahydro-2H-pyran-4-carboxamide
This protocol utilizes a modern, safe, and highly selective N-methylation method employing a quaternary ammonium salt, which avoids the use of more hazardous reagents like methyl iodide or dimethyl sulfate.[4][5][6]
-
Materials:
-
Tetrahydro-2H-pyran-4-carboxamide (1.0 eq)
-
Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene, anhydrous
-
Inert atmosphere reaction vial with a screw cap
-
Heating block
-
-
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the primary amide (1.0 eq), PhMe₃NI (2.5 eq), and Cs₂CO₃ (2.0 eq). Expertise Note: Cesium carbonate is a sufficiently strong base to deprotonate the primary amide, facilitating nucleophilic attack on the methylating agent. Its use often leads to higher yields and selectivity compared to other bases.
-
Seal the vial, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add anhydrous toluene via syringe to the desired concentration (e.g., 0.2 M).
-
Heat the reaction mixture to 120 °C in a heating block and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding deionized water.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield pure N-Methyltetrahydro-2H-pyran-4-carboxamide.[6]
-
Analytical Characterization (Predicted)
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Analytical Workflow Diagram
Caption: Standard workflow for chemical structure verification.
Expected Spectral Data
The following table outlines the predicted signals and peaks for key analytical techniques. These predictions are based on established chemical shift ranges and fragmentation patterns.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 6.0-6.5 ppm (broad s, 1H, N-H), δ ~ 3.9-4.1 ppm (m, 2H, ring -OCH₂-), δ ~ 3.3-3.5 ppm (m, 2H, ring -OCH₂-), δ ~ 2.80 ppm (d, 3H, J≈4.8 Hz, N-CH₃), δ ~ 2.2-2.4 ppm (m, 1H, ring -CH-), δ ~ 1.7-1.9 ppm (m, 4H, ring -CH₂-). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 175-177 ppm (C=O), δ ~ 67-69 ppm (2C, ring -OCH₂-), δ ~ 41-43 ppm (ring -CH-), δ ~ 28-30 ppm (2C, ring -CH₂-), δ ~ 26-27 ppm (N-CH₃). |
| Mass Spec. (EI) | [M]⁺: m/z = 143. Key Fragments: m/z = 114 ([M-C₂H₅]⁺ or similar), m/z = 85 (loss of -CONHCH₃), m/z = 58 ([CH₃NHCO]⁺). |
| IR Spectroscopy (ATR) | ν ~ 3300 cm⁻¹ (N-H stretch), ν ~ 2850-2950 cm⁻¹ (C-H stretch), ν ~ 1640-1660 cm⁻¹ (C=O stretch, Amide I band), ν ~ 1540-1560 cm⁻¹ (N-H bend, Amide II band), ν ~ 1100 cm⁻¹ (C-O-C stretch). |
Potential Applications and Biological Context
While the specific biological activity of N-Methyltetrahydro-2H-pyran-4-carboxamide has not been reported, its structural components are prevalent in bioactive molecules.
-
Medicinal Chemistry: The THP ring is a well-established scaffold in pharmaceuticals, often improving metabolic stability and pharmacokinetic profiles. Carboxamide-containing compounds exhibit a vast range of biological activities, including anticancer, antibacterial, and antifungal properties.[7][8] For instance, derivatives of 9-aminoacridine-4-carboxamide have been investigated for their DNA-intercalating and anti-proliferative properties.[8]
-
Agrochemicals: The pyrazole carboxamide class of molecules is widely used in crop protection as fungicides and insecticides, highlighting the importance of the carboxamide functional group in modulating biological activity.[9]
-
Fragment-Based Drug Design (FBDD): As a relatively small and rigid molecule with clear hydrogen bonding features, it could serve as a valuable fragment for screening against various protein targets to identify initial hits for drug development pipelines.
Safety and Handling
Given the absence of specific toxicology data, N-Methyltetrahydro-2H-pyran-4-carboxamide should be handled with the standard precautions for new chemical entities.
-
GHS Hazard Classification (Predicted): Based on related amine and amide structures, it may cause skin and eye irritation.[1][3]
-
Recommended PPE: Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
References
-
American Elements. (n.d.). N-Methyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro biological evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Supplier CAS No 220641-87-2. Retrieved from [Link]
- Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
-
PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]
-
ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
-
PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
-
SpringerOpen. (n.d.). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. CAS 220641-87-2: N-methyltetrahydro-2H-pyran-4-amine [cymitquimica.com]
- 3. 220641-87-2|N-Methyltetrahydro-2H-pyran-4-amine|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methyltetrahydro-2H-pyran-4-carboxamide: A Technical Appraisal of its Role as a Synthetic Scaffold in Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
An extensive review of the scientific and patent literature reveals that N-Methyltetrahydro-2H-pyran-4-carboxamide is not characterized as a pharmacologically active agent with a defined mechanism of action. Instead, this compound predominantly serves as a crucial chemical intermediate—a molecular building block—in the synthesis of more complex, biologically active molecules. This technical guide elucidates the role of N-Methyltetrahydro-2H-pyran-4-carboxamide as a synthetic scaffold, detailing its incorporation into novel therapeutic candidates targeting a range of diseases. The focus will be on the mechanisms of action of the final, structurally complex compounds that utilize this pyran-based moiety.
The Identity of N-Methyltetrahydro-2H-pyran-4-carboxamide: A Building Block, Not a Bioactive Agent
In the landscape of drug discovery and development, compounds are generally classified as either biologically active agents, which elicit a specific physiological response, or as intermediates, which are precursor molecules in a synthetic pathway. Our investigation places N-Methyltetrahydro-2H-pyran-4-carboxamide squarely in the latter category. It is commercially available and frequently cited in patent literature as a starting material or reagent.[1] Its tetrahydropyran ring and carboxamide functional group make it a versatile scaffold for chemical elaboration, allowing for its integration into a diverse array of larger molecular architectures.
The subsequent sections will explore the therapeutic targets and mechanisms of action of drug candidates that have been synthesized using N-Methyltetrahydro-2H-pyran-4-carboxamide.
Application in the Synthesis of ITK Inhibitors for Inflammatory Diseases and Cancer
A significant application of N-Methyltetrahydro-2H-pyran-4-carboxamide is in the creation of pyrazole carboxamide compounds designed as inhibitors of Interleukin-2-inducible T-cell kinase (ITK).[1]
The Role of ITK in Disease
ITK is a non-receptor tyrosine kinase that plays a critical role in T-cell signaling.[1] Upon T-cell receptor (TCR) engagement, ITK is activated and proceeds to phosphorylate and activate phospholipase C-gamma (PLCγ).[1] This initiates a signaling cascade that is essential for the differentiation and activation of T-helper 2 (Th2) cells.[1] Th2 cells are key mediators of allergic inflammation, and their dysregulation is implicated in conditions such as asthma.[1] Consequently, inhibiting the kinase activity of ITK is a promising therapeutic strategy for managing Th2-mediated inflammatory diseases and certain T-cell-driven cancers.[1]
Synthetic Strategy and Envisioned Mechanism of Action
In the synthesis of these ITK inhibitors, N-Methyltetrahydro-2H-pyran-4-carboxamide is used as a key building block to construct a portion of the final molecule. The general synthetic scheme involves coupling the pyran scaffold with other heterocyclic systems to generate the final pyrazole carboxamide product.
The intended mechanism of action for the final compounds is the competitive inhibition of the ATP-binding site of the ITK enzyme. By occupying this site, the inhibitor prevents the phosphorylation of ITK's downstream targets, thereby disrupting the T-cell signaling cascade.
Caption: Proposed mechanism of action for ITK inhibitors synthesized using the N-Methyltetrahydro-2H-pyran-4-carboxamide scaffold.
Utility in the Development of Modulators for Epigenetic Targets
N-Methyltetrahydro-2H-pyran-4-carboxamide and its derivatives have also been employed in the synthesis of compounds that modulate the activity of histone methyl-modifying enzymes.[2] These enzymes, including histone methyltransferases and demethylases, are critical regulators of gene expression and are implicated in various cancers. The final products are designed to interact with these enzymes to alter their activity, thereby influencing gene transcription patterns in cancer cells.
Role in Synthesizing Phosphodiesterase 2 (PDE2) Inhibitors
The chemical scaffold of N-Methyltetrahydro-2H-pyran-4-carboxamide is also valuable in the construction of inhibitors for phosphodiesterase 2 (PDE2).[3] PDE2 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cellular signaling. PDE2 inhibitors have been investigated for their potential in treating cognitive disorders, anxiety, and other neurological and psychiatric conditions by enhancing synaptic plasticity and neuronal signaling.[3]
Caption: Synthetic workflow and mechanism of action for PDE2 inhibitors derived from a tetrahydropyran carboxamide intermediate.
Application in the Synthesis of Nociceptin/Orphanin FQ (NOP) Receptor Inhibitors
Patent literature also describes the use of derivatives of N-Methyltetrahydro-2H-pyran-4-carboxamide in the preparation of substituted cyclohexyl compounds that act as inhibitors of the Nociceptin/Orphanin FQ (NOP) receptor.[4] The NOP receptor is a G protein-coupled receptor involved in a variety of physiological processes, including pain perception, mood, and anxiety.[4] NOP receptor modulators are being investigated as potential treatments for pain, depression, and other central nervous system disorders.
Conclusion
While N-Methyltetrahydro-2H-pyran-4-carboxamide does not possess a known mechanism of action as a standalone therapeutic agent, its significance in medicinal chemistry is firmly established. It serves as a versatile and valuable synthetic intermediate for the construction of a wide range of complex molecules with promising therapeutic potential. The tetrahydropyran motif is a common feature in many biologically active compounds, and the strategic use of this carboxamide derivative allows for the efficient synthesis of novel drug candidates targeting kinases, epigenetic enzymes, and G protein-coupled receptors. Future research will likely continue to leverage this and similar scaffolds to explore new therapeutic avenues.
References
Sources
- 1. WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use - Google Patents [patents.google.com]
- 2. CA2862289C - Modulators of methyl modifying enzymes, compositions and uses thereof - Google Patents [patents.google.com]
- 3. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 4. US20210340127A1 - Substituted cyclohexyl compounds as nop inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Methyltetrahydro-2H-pyran-4-carboxamide: Synthesis, Properties, and Medicinal Chemistry Applications
This guide provides a comprehensive technical overview of N-Methyltetrahydro-2H-pyran-4-carboxamide, a heterocyclic compound of interest in modern drug discovery. We will delve into its structural attributes, plausible synthetic routes, physicochemical properties, and its potential as a valuable scaffold for researchers, medicinal chemists, and drug development professionals. While a specific CAS number for N-Methyltetrahydro-2H-pyran-4-carboxamide is not prominently cataloged, this document builds upon the well-characterized parent molecule, Tetrahydro-2H-pyran-4-carboxamide (CAS No. 344329-76-6)[1][2][3].
Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry
The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing one oxygen atom. It is a privileged scaffold in medicinal chemistry due to its favorable properties. The THP moiety is considered a bioisostere of a cyclohexane ring but with improved aqueous solubility and a lower entropic penalty upon binding to a target due to its more rigid nature. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets[4]. These attributes have led to the incorporation of the THP ring into numerous approved drugs and clinical candidates, where it often enhances pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties[4].
The addition of a carboxamide group at the 4-position of the THP ring introduces a versatile functional group known for its ability to form strong hydrogen bonds and its presence in a vast number of pharmaceuticals[2]. Carboxamides are key pharmacophores in drugs targeting a wide range of diseases, including cancer and infectious diseases[2][5].
This guide focuses specifically on the N-methylated derivative, N-Methyltetrahydro-2H-pyran-4-carboxamide. The introduction of a methyl group on the amide nitrogen, often referred to as the "magic methyl" effect in medicinal chemistry, can have profound effects on a molecule's properties. N-methylation can improve metabolic stability by blocking N-dealkylation, enhance membrane permeability, and modulate the conformational preferences of the molecule, which can lead to improved target affinity and selectivity[5][6].
Physicochemical Properties
The physicochemical properties of N-Methyltetrahydro-2H-pyran-4-carboxamide can be inferred from its parent compound and the known effects of N-methylation.
| Property | Tetrahydro-2H-pyran-4-carboxamide | N-Methyltetrahydro-2H-pyran-4-carboxamide (Predicted) | Rationale for Prediction |
| CAS Number | 344329-76-6[1][2][3] | Not readily available | - |
| Molecular Formula | C6H11NO2[2] | C7H13NO2 | Addition of a CH2 group |
| Molecular Weight | 129.16 g/mol [2] | 143.18 g/mol | Addition of a CH2 group |
| Melting Point | 181-183 °C | Likely lower | N-methylation can disrupt crystal packing |
| Boiling Point | 312.1±31.0 °C (Predicted) | Likely similar or slightly lower | Increased molecular weight but potential for weaker intermolecular H-bonding |
| Solubility | Soluble in polar organic solvents | Enhanced solubility in less polar organic solvents | Increased lipophilicity due to the methyl group |
| pKa (of conjugate acid) | ~16.31 (Predicted) | Similar to the parent amide | Amide protons are generally not very acidic |
Synthesis and Mechanistic Rationale
The synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide can be achieved through the direct amidation of Tetrahydro-2H-pyran-4-carboxylic acid or its corresponding ester with methylamine. The direct coupling of a carboxylic acid and an amine is a thermodynamically challenging process that typically requires heating or the use of coupling agents to activate the carboxylic acid[7][8].
Proposed Synthetic Workflow
A common and efficient method involves the use of a peptide coupling agent to facilitate the formation of the amide bond under mild conditions.
Sources
- 1. TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE | 344329-76-6 [chemicalbook.com]
- 2. Tetrahydro-2H-pyran-4-carboxamide | [frontierspecialtychemicals.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Strategic Framework for In Vitro Assay Development for Novel Chemical Entities like "N-Methyltetrahydro-2H-pyran-4-carboxamide"
Abstract: The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is underpinned by robust and reproducible in vitro assays. These assays are the first step in characterizing the biological activity of an NCE and are crucial for making informed decisions in a drug discovery pipeline. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing an in vitro assay development workflow for an uncharacterized compound, using "N-Methyltetrahydro-2H-pyran-4-carboxamide" as a representative NCE. We present a tiered, logical approach, beginning with target-agnostic phenotypic screening to identify biological effects, followed by target deconvolution strategies, and culminating in the development of a specific, target-based biochemical assay. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative grounding to ensure scientific integrity and practical utility.
Introduction: The Challenge of the Unknown
In early-stage drug discovery, project teams are often presented with novel compounds, such as N-Methyltetrahydro-2H-pyran-4-carboxamide, for which the biological target and mechanism of action are unknown. The core challenge is to efficiently and accurately profile such a compound to determine if it warrants further investigation. The strategy should not be a random selection of assays but a logical, phased approach that maximizes information gain at each step.
In vitro diagnostics and assays are foundational to this process, providing a controlled environment to study the effects of a compound on biological systems, ranging from isolated proteins to complex cellular models.[1] A well-designed assay cascade can illuminate a compound's therapeutic potential and guide its optimization. This document outlines such a cascade, designed to de-risk and accelerate early-stage drug discovery projects.
A Tiered Strategy for Assay Development
The most effective path for characterizing an unknown compound is a multi-phased approach that moves from broad, observable effects to specific molecular interactions. This strategy mitigates the risk of pursuing irrelevant targets and ensures that resources are focused on compounds with meaningful biological activity.
The proposed workflow is as follows:
-
Phase 1: Target-Agnostic Phenotypic Screening. The initial step is to determine if the compound has any effect on a relevant biological system, such as a cell line modeling a specific disease.[2][3][4][5] This approach prioritizes functional outcomes over preconceived molecular hypotheses.[3]
-
Phase 2: Target Identification (Deconvolution). If a desirable phenotype is observed, the next critical step is to identify the molecular target(s) responsible for this effect.[6][7]
-
Phase 3: Target-Specific Assay Development. Once a target is identified and validated, a robust, high-throughput biochemical or cell-based assay is developed to quantify the compound's potency and selectivity. This enables structure-activity relationship (SAR) studies and lead optimization.
Sources
- 1. In Vitro Diagnostics | FDA [fda.gov]
- 2. revvity.com [revvity.com]
- 3. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]
- 4. technologynetworks.com [technologynetworks.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
Application Notes and Protocols for the Cellular Characterization of N-Methyltetrahydro-2H-pyran-4-carboxamide
Introduction: A Framework for Interrogating a Novel Chemical Entity
N-Methyltetrahydro-2H-pyran-4-carboxamide represents a novel chemical entity with an uncharacterized biological activity profile. The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, recognized for its favorable metabolic stability and its role as a bioisostere for other cyclic systems.[1] Derivatives of carboxamides are also known to possess a wide range of biological activities, including anticancer properties.[2] Given the therapeutic potential inherent in its structural components, a systematic and robust cell-based assay cascade is essential to elucidate the bioactivity and potential mechanism of action (MoA) of this compound.
These application notes provide a comprehensive, tiered strategy for the cellular characterization of N-Methyltetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system of protocols that progress from broad phenotypic screening to more focused mechanistic studies. The causality behind experimental choices is explained to empower the end-user to adapt and troubleshoot the provided methodologies.
Part 1: Initial Compound Profiling and Handling
Compound Solubility and Stock Solution Preparation
Prior to initiating any cell-based assays, it is critical to determine the solubility of N-Methyltetrahydro-2H-pyran-4-carboxamide in various solvents to ensure proper handling and accurate dosing.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds in early-stage drug discovery due to its broad solubilizing capacity.[3] However, it is crucial to assess solubility in aqueous buffers, such as phosphate-buffered saline (PBS), to understand its behavior in physiological media.
-
Protocol for Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of N-Methyltetrahydro-2H-pyran-4-carboxamide in 100% DMSO.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For cell-based assays, create intermediate dilutions from the stock solution in cell culture medium. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Safety Precautions
The toxicological properties of N-Methyltetrahydro-2H-pyran-4-carboxamide are unknown. Therefore, standard laboratory safety precautions should be strictly followed.[4][5][6][7]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Material Safety Data Sheet (MSDS) if available, or treat the compound as potentially hazardous.
Part 2: Tier 1 - Primary Screening for Bioactivity
The initial tier of assays is designed to broadly assess the impact of N-Methyltetrahydro-2H-pyran-4-carboxamide on fundamental cellular processes, primarily cell viability and proliferation.
Cell Line Selection
The choice of cell line is a critical parameter that will influence the outcome and relevance of the assays.[8] A panel of cell lines from different tissue origins is recommended for initial screening to identify potential tissue-specific effects.
| Cell Line | Tissue of Origin | Rationale |
| A549 | Lung Carcinoma | A commonly used cancer cell line for initial anti-proliferative screens.[9] |
| MCF-7 | Breast Carcinoma | Represents a different epithelial cancer type. |
| PC-3 | Prostate Carcinoma | A cancer cell line from a distinct tissue origin.[10] |
| HEK293 | Human Embryonic Kidney | A non-cancerous, immortalized cell line to assess general cytotoxicity.[8] |
Cytotoxicity and Cell Proliferation Assay
A foundational assay to determine the concentration-dependent effect of the compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare a serial dilution of N-Methyltetrahydro-2H-pyran-4-carboxamide in complete cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 nM to 100 µM).
-
Remove the overnight culture medium and replace it with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
High-Content Screening (HCS) for Phenotypic Profiling
HCS, or cell painting, offers an unbiased approach to identify cellular phenotypes induced by the compound.[12][13] This technique uses fluorescent dyes to label different cellular compartments, and automated microscopy and image analysis to quantify morphological changes.[14]
Caption: High-content screening workflow for phenotypic profiling.
Part 3: Tier 2 - Mechanistic Elucidation Assays
Based on the results from Tier 1, a more focused investigation into the potential MoA can be initiated. For instance, if the compound exhibits anti-proliferative activity, the following assays would be relevant.
Cell Cycle Analysis
To determine if the anti-proliferative effect is due to cell cycle arrest at a specific phase.
-
Cell Treatment: Treat cells with N-Methyltetrahydro-2H-pyran-4-carboxamide at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
To investigate if the observed cytotoxicity is due to the induction of programmed cell death.
-
Cell Treatment: Treat cells with the compound as described for cell cycle analysis.
-
Cell Harvest: Harvest the cells, including any in the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Analysis
To identify the molecular pathways modulated by the compound, a targeted approach using reporter gene assays or a broader approach with proteomic or transcriptomic analysis can be employed.
If a specific pathway is hypothesized to be involved (e.g., based on structural similarity to known inhibitors), a reporter gene assay can provide a direct readout of pathway activation or inhibition.[14]
Caption: Workflow for a reporter gene assay to assess pathway modulation.
Part 4: Data Interpretation and Next Steps
The culmination of this tiered assay approach will provide a comprehensive initial biological profile of N-Methyltetrahydro-2H-pyran-4-carboxamide.
| Assay | Possible Outcome | Interpretation | Next Steps |
| MTT Assay | Potent IC50 in cancer cells, higher IC50 in normal cells. | Selective anti-proliferative activity. | Proceed to cell cycle and apoptosis assays. |
| High-Content Screening | Changes in nuclear morphology and cytoskeletal organization. | Potential interference with cell division or DNA integrity. | Investigate specific targets involved in these processes (e.g., tubulin, topoisomerases). |
| Cell Cycle Analysis | Arrest at G2/M phase. | The compound may be a mitotic inhibitor. | Perform microtubule polymerization assays. |
| Apoptosis Assay | Increase in Annexin V positive cells. | Induction of apoptosis. | Investigate the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family). |
Conclusion
This document provides a strategic and detailed guide for the initial cell-based characterization of the novel compound, N-Methyltetrahydro-2H-pyran-4-carboxamide. By employing a logical, tiered approach, researchers can efficiently move from broad phenotypic observations to more refined mechanistic insights. The emphasis on explaining the rationale behind each step and providing detailed protocols is intended to ensure the generation of robust and reproducible data, thereby accelerating the evaluation of this compound's therapeutic potential.
References
-
Drug Hunter. (n.d.). Medicinal Chemistry. Retrieved from [Link]
- Zhang, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
- Knecht, H., et al. (2023). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem.
- Zock, J. M. (2009). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Assay and Drug Development Technologies.
- Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry.
- Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Molecules.
- Srinivas, K., et al. (2018). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - vitro biological evaluation. Journal of Applied Pharmaceutical Science.
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). In the Zone: cell-based assays. Retrieved from [Link]
- Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
- Thermo Fisher Scientific. (2020).
- Al-Suwaidan, I. A., et al. (2016). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry.
- De Vita, S., et al. (2021). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-(Hydroxymethyl)tetrahydropyran.
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
- Patel, D. H., et al. (2014). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry - Section B.
- Cellular, Molecular and Biomedical Reports. (n.d.). Articles List.
- Pluristem Therapeutics Inc. (2013). A guide for potency assay development of cell-based product candidates.
- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
- Cole-Parmer. (n.d.).
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
- Sigma-Aldrich. (2024).
- Carl ROTH. (n.d.).
-
Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. technologynetworks.com [technologynetworks.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cmbr-journal.com [cmbr-journal.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sptlabtech.com [sptlabtech.com]
- 14. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of N-Methyltetrahydro-2H-pyran-4-carboxamide in Neurological Disorder Studies
Introduction: The Tetrahydropyran-4-carboxamide Scaffold as a Privileged Motif in Neuromodulatory Drug Discovery
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The tetrahydropyran ring, a saturated six-membered heterocycle containing oxygen, is one such scaffold. Its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds, make it a desirable component in CNS-active compounds. When coupled with a carboxamide functional group, a common feature in many successful drugs, the resulting tetrahydropyran-4-carboxamide core presents a versatile platform for engaging a variety of neurological targets.
While extensive research on the specific molecule, N-Methyltetrahydro-2H-pyran-4-carboxamide , is not yet prevalent in publicly accessible literature, its structural components are featured in compounds with significant neuromodulatory activities. For instance, derivatives of pyrimidine carboxamides have been identified as selective CB2 receptor agonists, which are being investigated for the treatment of inflammatory and neuropathic pain.[1] Furthermore, alterations in the brain's cannabinoid receptor (CB1) densities have been implicated in several psychiatric disorders, making compounds that interact with this system of high interest.[2] Additionally, pyran-containing molecules have been developed as potent and selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, a key target for improving cognitive function in conditions like Alzheimer's disease and schizophrenia.[3]
This document serves as a comprehensive guide for researchers and drug development professionals interested in investigating the potential of novel compounds based on the N-Methyltetrahydro-2H-pyran-4-carboxamide scaffold. We will outline a logical, step-by-step approach to characterize such a molecule, from initial in vitro screening to preliminary in vivo evaluation, grounded in the established roles of related structures in neuroscience.
Part 1: Initial Characterization and Handling
Physicochemical Properties (Hypothetical)
A thorough understanding of a compound's physical and chemical properties is fundamental to its biological evaluation. The following table outlines expected parameters for a molecule like N-Methyltetrahydro-2H-pyran-4-carboxamide, which should be experimentally verified.
| Property | Predicted/Exemplary Value | Significance in Drug Discovery |
| Molecular Formula | C7H13NO2 | Determines molecular weight and elemental composition. |
| Molecular Weight | 143.18 g/mol | Influences diffusion, membrane permeability, and adherence to Lipinski's Rule of Five for oral bioavailability. |
| Solubility | Soluble in DMSO, Ethanol | Crucial for preparing stock solutions and ensuring compound availability in aqueous buffers for biological assays. |
| LogP (octanol/water) | ~0.5 - 1.5 | Predicts lipophilicity, which affects membrane permeability and potential for CNS penetration. |
| pKa | Neutral (amide) | The amide group is generally neutral, influencing its charge state at physiological pH and interaction with targets. |
Safety and Handling
While specific toxicological data for N-Methyltetrahydro-2H-pyran-4-carboxamide is not extensively documented, general precautions for handling novel chemical entities should be strictly followed. Related compounds with pyran and carboxamide moieties may cause skin, eye, and respiratory tract irritation.[4][5]
Standard Handling Precautions:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes.[5][7]
-
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Part 2: A Proposed Research Workflow for Neurological Target Identification
Given the novelty of N-Methyltetrahydro-2H-pyran-4-carboxamide, a logical screening cascade is essential to identify its potential biological targets and therapeutic applications. The following workflow is proposed, drawing inspiration from the known activities of structurally related compounds.
Caption: Proposed research workflow for N-Methyltetrahydro-2H-pyran-4-carboxamide.
Part 3: Detailed Experimental Protocols
The following are generalized, yet detailed protocols that can be adapted to investigate the interaction of N-Methyltetrahydro-2H-pyran-4-carboxamide with potential neurological targets.
Protocol 1: Radioligand Binding Assay for Cannabinoid Receptor 1 (CB1)
Objective: To determine the binding affinity (Ki) of N-Methyltetrahydro-2H-pyran-4-carboxamide for the human CB1 receptor.
Rationale: This assay quantifies the direct interaction between the test compound and the receptor by measuring the displacement of a known high-affinity radiolabeled ligand. It is a fundamental first step in characterizing a potential receptor modulator.
Materials:
-
HEK293 cells stably expressing human CB1 receptor.
-
[3H]-CP55,940 (radioligand).
-
WIN 55,212-2 (non-radiolabeled competitor for non-specific binding).
-
N-Methyltetrahydro-2H-pyran-4-carboxamide (test compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK-hCB1 cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in binding buffer. Determine protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of [3H]-CP55,940, 50 µL of binding buffer, and 100 µL of cell membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of [3H]-CP55,940, 50 µL of WIN 55,212-2 (at 10 µM final concentration), and 100 µL of cell membrane suspension.
-
Test Compound: 50 µL of [3H]-CP55,940, 50 µL of N-Methyltetrahydro-2H-pyran-4-carboxamide (at various concentrations), and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for M1 Muscarinic Receptor Activity
Objective: To assess the functional activity of N-Methyltetrahydro-2H-pyran-4-carboxamide as a potential agonist or positive allosteric modulator (PAM) at the human M1 receptor.
Rationale: The M1 receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium concentration. This assay measures this calcium flux as a direct readout of receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human M1 receptor.
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Acetylcholine (ACh) (orthosteric agonist).
-
N-Methyltetrahydro-2H-pyran-4-carboxamide (test compound).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed CHO-hM1 cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add Fluo-4 AM loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of N-Methyltetrahydro-2H-pyran-4-carboxamide and acetylcholine in assay buffer.
-
Fluorescence Measurement:
-
Agonist Mode: Place the cell plate in the fluorescent plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Add varying concentrations of the test compound and measure the change in fluorescence over time (typically 2-3 minutes).
-
PAM Mode: Add a sub-maximal concentration of acetylcholine (e.g., EC20) to the cells simultaneously with varying concentrations of the test compound. This will reveal if the test compound enhances the effect of the natural agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔRFU) from baseline.
-
Plot ΔRFU against the log concentration of the test compound.
-
For agonist activity, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For PAM activity, determine the potentiation of the ACh response and calculate the EC50 for this potentiation.
-
Sources
- 1. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
Application Notes & Protocols: Establishing Dosage and Administration of N-Methyltetrahydro-2H-pyran-4-carboxamide in Murine Models
Disclaimer: N-Methyltetrahydro-2H-pyran-4-carboxamide is an investigational compound. As such, established public data on its administration in animal models is not available. This document provides a comprehensive, scientifically-grounded framework for systematically determining the appropriate dosage and administration of a novel small molecule, using N-Methyltetrahydro-2H-pyran-4-carboxamide as a representative example. All protocols described herein are based on established preclinical research guidelines and must be adapted and validated by the end-user in accordance with their institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.
Section 1: Introduction and Strategic Overview
The transition of a novel chemical entity from in vitro validation to in vivo efficacy and safety assessment is a critical juncture in drug development. The successful characterization of a compound's biological activity in a murine model is fundamentally dependent on the rational design of its administration protocol. A poorly chosen vehicle, an inappropriate route of administration, or an improperly defined dose range can lead to confounded data, animal welfare complications, and the premature termination of a promising therapeutic candidate.
This guide delineates the logical workflow for establishing a robust and reproducible administration protocol for a novel small molecule like N-Methyltetrahydro-2H-pyran-4-carboxamide. The core philosophy is to build a self-validating system, where each step—from vehicle selection to dose-range finding—is informed by empirical data and grounded in established pharmacological principles.[1][2]
Section 2: Physicochemical Characterization and Vehicle Selection
The foundational step in any in vivo study is to formulate the test article in a vehicle that ensures consistent bioavailability and minimizes intrinsic toxicity. This process is dictated by the compound's physicochemical properties.
Causality: Why Characterization is Non-Negotiable
A compound's solubility, stability, and pH sensitivity are the primary determinants of its formulation strategy.[3] Administering a poorly soluble compound as a non-homogenous suspension can lead to dramatic variability in exposure between animals, rendering experimental results uninterpretable. Similarly, a vehicle that causes the compound to precipitate upon injection can lead to localized irritation, inflammation, or embolism, confounding the safety assessment.[4]
While specific data for N-Methyltetrahydro-2H-pyran-4-carboxamide is limited, related structures suggest it is a small molecule that may present solubility challenges in simple aqueous solutions.[5] A systematic vehicle screening is therefore mandatory.
Protocol: Vehicle Solubility Screening
This protocol aims to identify a suitable vehicle capable of solubilizing or uniformly suspending the compound at the required concentrations.
Materials:
-
N-Methyltetrahydro-2H-pyran-4-carboxamide powder
-
Selection of common preclinical vehicles (see Table 1)
-
Vortex mixer, magnetic stirrer, sonicator
-
Microcentrifuge and analytical balance
Procedure:
-
Define Target Concentration: Determine the highest dose concentration required for the planned studies. For initial studies, aim for a top concentration of 10 mg/mL to allow for a dosing volume of 10 mL/kg to achieve a 100 mg/kg dose.
-
Screening:
-
Weigh 10 mg of the compound into separate, appropriately sized vials.
-
Add 1 mL of a single vehicle to each vial.
-
Agitate vigorously using a vortex mixer for 2 minutes.
-
If not dissolved, sonicate for 15-30 minutes, monitoring vial temperature.
-
If still not dissolved, gently heat (e.g., to 40-50°C) with magnetic stirring for 30 minutes.
-
-
Assessment: Visually inspect for clarity (solution) or uniformity (suspension). For solutions, observe for any precipitation after letting the vial stand at room temperature for 1-2 hours.
-
Validation: For the lead vehicle candidate(s), prepare the highest concentration needed and monitor its stability over the expected duration of the experiment (e.g., 4-8 hours) at room temperature.
Data Presentation: Vehicle Selection Guide
The choice of vehicle is a balance between solubilizing power and potential for intrinsic biological effects.[4][6]
| Vehicle Composition | Type | Common Use | Key Considerations |
| 0.9% Saline | Aqueous Solution | Soluble compounds (IV, IP, SC, PO) | Ideal for soluble compounds; physiologically neutral. |
| 5% Dextrose in Water (D5W) | Aqueous Solution | Soluble compounds (IV, IP, SC, PO) | Physiologically neutral, can be a better solvent for some compounds than saline. |
| 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Suspension | Insoluble compounds (PO, IP) | Standard for oral suspensions.[7] Can increase viscosity. Not suitable for IV. |
| 10% DMSO / 90% Saline | Co-solvent Solution | Poorly soluble compounds (IP, IV) | DMSO is a powerful solvent but can have intrinsic biological effects and cause irritation.[4] Use minimal concentration. |
| 40% Polyethylene Glycol 400 (PEG400) / 60% Saline | Co-solvent Solution | Poorly soluble compounds (IP, PO) | Generally well-tolerated but can be viscous. High concentrations may have osmotic effects.[4] |
| Corn Oil / Sesame Oil | Oil-based Suspension | Lipophilic compounds (SC, PO, IM) | Allows for slow release from SC/IM depot. Not suitable for IV. Maximum administration volumes are typically lower.[8] |
Visualization: Formulation Development Workflow
Caption: Decision-making flowchart for a Dose Range Finding study.
Section 5: Conclusion and Next Steps
The successful completion of the protocols outlined above will yield a robust dataset establishing the foundational administration parameters for N-Methyltetrahydro-2H-pyran-4-carboxamide in mice. The identified MTD and toxicity profile will provide a scientifically justified basis for selecting dose levels in subsequent, more complex efficacy, pharmacokinetic, and repeat-dose toxicology studies. It is imperative that all procedures are conducted with rigorous attention to detail, ethical considerations for animal welfare, and in compliance with all applicable institutional and governmental regulations.
References
- Administration and injection of substances in mice. (n.d.). Direction des services vétérinaires.
- Substance Administration - Recommended Volumes. (2023). University of Iowa Office of Animal Resources.
- Injections and Dosing. (n.d.). UNC School of Medicine Preclinical Research Unit.
- Guidelines for Injection Techniques in Mice. (2021). ANU Services.
- Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services.
- Oral Gavage In Mice and Rats. (n.d.). UCSF IACUC.
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (n.d.). Boston University Office of Research.
- Subcutaneous Injections in Adult Mice SOP. (n.d.). UBC Animal Care Committee.
- N-Methyltetrahydro-2H-pyran-4-amine. (n.d.). American Elements.
-
Serra, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 113-126. Retrieved from [Link]
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration.
- Preclinical Toxicology. (n.d.). Pacific BioLabs.
- Subcutaneous Injection in Mice. (2012). Queen's University Animal Care Committee.
-
Ikeda, K., et al. (2024). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology. Retrieved from [Link]
- Guideline #10: Drug and Chemical Administration. (2023). Washington State University Institutional Animal Care and Use Committee.
-
Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- SOP: Mouse Oral Gavage. (2017). Virginia Tech IACUC.
- Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC Animal Care Committee.
- Planning Your Preclinical Assessment. (n.d.). Altasciences.
- Mouse Handling & Techniques. (n.d.). UNC Research, Division of Comparative Medicine.
-
Common Injection Routes in Mice. (2025). Addgene Blog. Retrieved from [Link]
- Drug and Chemical Administration in Laboratory Animals. (2022). UC Davis Institutional Animal Care and Use Committee.
- Preclinical formulations for pharmacokinetic studies. (2019). Admescope.
-
Single dose acute toxicity studies. (n.d.). NC3Rs. Retrieved from [Link]
-
Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). NIH Office of Animal Care and Use (OACU). Retrieved from [Link]
- Guidance for Industry: Single Dose Acute Toxicity Testing for Pharmaceuticals. (1996). U.S. Food and Drug Administration.
- Oral Gavage in Mice and Rats. (n.d.). University of Newcastle Animal Ethics Committee.
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011). Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
-
4-Aminomethyltetrahydropyran. (n.d.). PubChem. Retrieved from [Link]
- Oral Gavage in the Mouse. (2016). Florida State University ACUC.
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. fda.gov [fda.gov]
- 3. admescope.com [admescope.com]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 344329-76-6 CAS MSDS (TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide
Welcome to the technical support center for the synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this specific amide bond formation. Here, we address common challenges and provide in-depth, field-proven insights to enhance your synthetic yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-Methyltetrahydro-2H-pyran-4-carboxamide?
The most direct and widely employed route is the amide coupling of tetrahydro-2H-pyran-4-carboxylic acid with methylamine. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Q2: Which coupling reagents are recommended for this synthesis?
Both carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents, like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly effective. The choice often depends on the scale of the reaction, cost considerations, and the desired reaction kinetics.[1]
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields in this amide coupling can stem from several factors:
-
Incomplete activation of the carboxylic acid: This can be due to impure or degraded coupling reagents.
-
Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material's recovery. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
-
Side reactions: With uronium-based reagents like HATU, side reactions can occur if the amine is not added promptly after the activation of the acid.
-
Inadequate purification: The product is a relatively polar molecule, which can make extraction and purification challenging, leading to product loss.
Q4: I am observing an unexpected side product. What could it be?
A common side product when using carbodiimide reagents like EDC is the formation of an N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges before reacting with the amine. The use of additives like HOBt can help to minimize this side reaction by forming a more stable activated ester.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective coupling reagent | - Use fresh, high-purity coupling reagents. - Consider switching to a more powerful coupling agent like HATU for challenging reactions.[1] |
| Presence of water in the reaction | - Use anhydrous solvents (e.g., dry DMF or DCM). - Dry all glassware thoroughly before use. | |
| Steric hindrance | - Increase the reaction temperature (e.g., to 40-50 °C). - Extend the reaction time. | |
| Formation of N-acylurea byproduct (with EDC) | Rearrangement of the O-acylisourea intermediate | - Ensure the use of an additive like HOBt or OxymaPure. - Add the amine to the reaction mixture shortly after the carboxylic acid and coupling reagents. |
| Difficulty in Product Isolation/Purification | High polarity of the product | - Use a continuous liquid-liquid extractor for efficient extraction. - For column chromatography, consider using a more polar solvent system or reverse-phase chromatography.[2] |
| Incomplete Consumption of Starting Carboxylic Acid | Insufficient amount of coupling reagent or amine | - Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents. |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Synthesis
This protocol outlines a standard procedure for the synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide using EDC and HOBt.
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of tetrahydro-2H-pyran-4-carboxylic acid in anhydrous DCM, add HOBt and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise and stir for 15 minutes at 0 °C.
-
Slowly add the methylamine solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure N-Methyltetrahydro-2H-pyran-4-carboxamide.
Protocol 2: HATU Mediated Synthesis
This protocol is an alternative using a more potent coupling reagent, which can be beneficial for achieving higher yields or faster reaction times.
Materials:
-
Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous lithium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tetrahydro-2H-pyran-4-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the methylamine solution to the reaction mixture.
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash with saturated aqueous lithium chloride solution (3x) to remove DMF, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Visualizations
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidation in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140–177.
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
Sources
"N-Methyltetrahydro-2H-pyran-4-carboxamide" byproduct identification in synthesis
Welcome to the technical support center for the synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist in identifying byproducts and optimizing your reaction conditions.
Troubleshooting Guide: Byproduct Identification
This section addresses specific experimental issues you may encounter.
Question 1: I'm seeing an unexpected peak in my LC-MS analysis. How can I identify this byproduct?
Answer:
Unexpected peaks in your liquid chromatography-mass spectrometry (LC-MS) analysis are a common issue. A systematic approach is crucial for accurate identification. The most probable synthetic route to N-Methyltetrahydro-2H-pyran-4-carboxamide is the amide coupling of tetrahydro-2H-pyran-4-carboxylic acid and methylamine. Therefore, byproducts likely originate from this reaction or are impurities from the starting materials.
Here is a stepwise workflow for byproduct identification:
Experimental Protocol: Byproduct Identification Workflow
-
Mass Analysis (MS):
-
Determine the exact mass of the byproduct from your high-resolution mass spectrometry data.
-
Propose potential elemental compositions. Plausible byproducts could include unreacted starting materials, dimers, or adducts with solvents or reagents.
-
-
Chromatographic Behavior (LC):
-
Note the retention time of the byproduct. A more polar byproduct will typically elute earlier on a reverse-phase column, while a less polar one will elute later.
-
-
Spectroscopic Analysis (NMR):
-
If the byproduct can be isolated (e.g., through preparative HPLC), acquire ¹H and ¹³C NMR spectra.
-
Compare the spectra with those of your starting materials and the desired product. Look for characteristic signals that can help elucidate the structure of the impurity.
-
-
Forced Degradation Studies:
-
Subject your pure product to the reaction conditions (e.g., heat, acid, base) to see if you can intentionally generate the byproduct. This can help confirm its identity.
-
Below is a visualization of the general workflow for identifying an unknown byproduct in your synthesis.
Caption: Workflow for Byproduct Identification.
Question 2: My reaction yield is low, and I suspect side reactions. What are the most common byproducts in an amide coupling reaction for this synthesis?
Answer:
Low yields in amide coupling reactions are often due to side reactions or incomplete conversion. The most common method for forming an amide bond is the condensation of a carboxylic acid and an amine.[1] Several byproducts can arise depending on the coupling reagents used.
| Potential Byproduct | Origin | Identification Notes |
| Unreacted Tetrahydro-2H-pyran-4-carboxylic acid | Incomplete reaction. | Will have a different retention time (typically earlier on reverse phase HPLC) and a distinct mass. |
| N,N'-dicyclohexylurea (DCU) or N,N'-diisopropylurea (DIU) | Byproduct of carbodiimide coupling reagents like DCC or DIC.[2] | Often insoluble and can be filtered off.[2] If soluble, it will have a characteristic mass. |
| O-acylisourea | A highly reactive intermediate formed from the carboxylic acid and a carbodiimide reagent.[3] | Can rearrange to an unreactive N-acylurea, leading to low yield. This intermediate is generally unstable and difficult to isolate. |
| Epimerization of Chiral Centers | If using chiral starting materials, racemization can occur, especially with carbodiimide reagents.[1][3] | Requires chiral chromatography to separate and identify enantiomers. |
| Side products from coupling additives | Additives like HOBt can form reactive esters that may undergo side reactions. | Dependent on the specific additive used. |
To minimize these byproducts, ensure your starting materials are pure and dry, use an appropriate stoichiometry of reagents, and optimize the reaction temperature and time.
Frequently Asked Questions (FAQs)
Question 1: What is the most likely synthetic pathway for N-Methyltetrahydro-2H-pyran-4-carboxamide?
Answer:
The most direct and common synthetic route is the amide coupling of tetrahydro-2H-pyran-4-carboxylic acid with methylamine . This reaction typically requires a coupling agent to activate the carboxylic acid.[1]
The general reaction scheme is as follows:
Common coupling agents include carbodiimides (like DCC or EDC), or phosphonium and aminium reagents (like HATU or HBTU).[1][4] The choice of coupling agent and reaction conditions is critical to minimize side reactions.[5]
Below is a diagram illustrating the primary synthetic pathway.
Caption: Synthetic Pathway to the Target Compound.
Question 2: How can I minimize byproduct formation during the synthesis?
Answer:
Minimizing byproduct formation is key to achieving high yield and purity. Here are several strategies:
-
Purity of Starting Materials: Ensure that the tetrahydro-2H-pyran-4-carboxylic acid and methylamine are of high purity. Impurities in the starting materials can lead to unwanted side products. The carboxylic acid can be purified by recrystallization or chromatography.[6]
-
Choice of Coupling Reagent:
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can minimize side reactions.
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to neutralize acids formed during the reaction.[5]
-
-
Workup Procedure: A proper aqueous workup can remove many water-soluble byproducts and unreacted starting materials.
Question 3: Are there alternative synthetic routes to consider?
Answer:
Yes, an alternative route could be a reductive amination . This would involve the reaction of tetrahydro-2H-pyran-4-carbaldehyde with methylamine to form an intermediate imine, which is then reduced to the final amine product. However, this would yield an amine, not an amide.
To form the target amide, a more relevant alternative would be to first convert the carboxylic acid to an acyl chloride . Tetrahydro-2H-pyran-4-carboxylic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.[5] This highly reactive intermediate can then be reacted with methylamine to form the desired amide. This method can be very effective but requires careful handling of the reactive acyl chloride.[5][7]
References
- CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents.
-
A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - Semantic Scholar. Available from: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]
-
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Available from: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available from: [Link]
-
Reductive amination - Wikipedia. Available from: [Link]
-
Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide - MDPI. Available from: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
-
Reductive Amination - Common Conditions. Available from: [Link]
- US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents.
-
Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. Available from: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available from: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]
-
Coupling Reagents - Aapptec Peptides. Available from: [Link]
-
Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC - NIH. Available from: [Link]
-
389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides - YouTube. Available from: [Link]
-
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues - NIH. Available from: [Link]
-
Synthesis and Antiviral Evaluation of N-carboxamidine-substituted Analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine Hydrochloride - PubMed. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available from: [Link]
-
Amide Synthesis - Fisher Scientific. Available from: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. peptide.com [peptide.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
"N-Methyltetrahydro-2H-pyran-4-carboxamide" stability issues in solution
Welcome to the technical support center for N-Methyltetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. Here, we provide in-depth answers to frequently asked questions and practical troubleshooting workflows, grounded in established principles of chemical stability and analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: My solution of N-Methyltetrahydro-2H-pyran-4-carboxamide shows a decrease in parent compound concentration over time. What is the most likely cause?
The most probable cause of decreasing concentration is the chemical degradation of the compound in your solution. N-Methyltetrahydro-2H-pyran-4-carboxamide possesses two primary points of potential instability: the N-methyl amide functional group and the tetrahydropyran ring. The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, while the ether linkage in the tetrahydropyran ring can be prone to oxidative degradation or ring-opening under harsh acidic conditions.[1][2][3]
Q2: What are the expected degradation products of N-Methyltetrahydro-2H-pyran-4-carboxamide?
Based on its chemical structure, two main degradation pathways can be anticipated:
-
Amide Hydrolysis: This is often the primary degradation route in aqueous solutions. The N-methyl amide bond is cleaved to yield tetrahydropyran-4-carboxylic acid and methylamine .[1][2] This reaction is catalyzed by both acid and base.
-
Oxidative Degradation of the Tetrahydropyran Ring: The tetrahydropyran ring can undergo oxidation, particularly at the carbons adjacent to the ether oxygen (C2 and C6).[3] This can lead to a variety of oxidized products, including hydroperoxides, lactones, or ring-opened species.
The following diagram illustrates these potential degradation pathways:
Q3: How does pH affect the stability of N-Methyltetrahydro-2H-pyran-4-carboxamide in aqueous solutions?
The stability of the amide bond is highly dependent on pH. Drawing parallels with studies on similar N-substituted amides, we can expect the following behavior[1][2]:
-
Acidic Conditions (pH < 4): The rate of hydrolysis is expected to increase significantly as the pH decreases. Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]
-
Neutral Conditions (pH ~ 7): The compound is expected to be most stable at or near neutral pH, where the rates of both acid- and base-catalyzed hydrolysis are at a minimum.[1][2]
-
Basic Conditions (pH > 8): The rate of hydrolysis will increase with increasing pH due to the direct nucleophilic attack of hydroxide ions on the amide carbonyl carbon.[5]
The tetrahydropyran ring is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strongly acidic conditions.[6][7]
Q4: What are the recommended storage conditions for solutions of N-Methyltetrahydro-2H-pyran-4-carboxamide?
To maximize the shelf-life of your solutions, consider the following:
-
pH: Prepare and store solutions in a buffered system at a neutral pH (e.g., pH 7.0-7.4).
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C, to slow down the rate of all potential degradation reactions.
-
Light: Protect solutions from light to prevent any potential photolytic degradation.
-
Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize the risk of oxidative degradation.
Q5: I suspect my compound has degraded. How can I confirm this and identify the degradation products?
The most effective way to analyze the stability of your compound is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[8][9] An ideal HPLC method should be able to separate the parent compound from all its potential degradation products.
To identify the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[10] By comparing the mass-to-charge ratio of the new peaks in your degraded sample with the expected masses of potential degradation products (e.g., tetrahydropyran-4-carboxylic acid), you can tentatively identify them. For unambiguous identification, isolation and characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary.
Section 2: Troubleshooting Guide
This section provides a structured approach to investigating and resolving stability issues with N-Methyltetrahydro-2H-pyran-4-carboxamide in your experiments.
Issue: Unexpectedly low analytical signal or poor experimental results.
This could be due to the degradation of your stock or working solutions. The following workflow will help you diagnose the problem.
Section 3: Experimental Protocol - Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.[11][12] This protocol outlines a systematic approach to stress testing N-Methyltetrahydro-2H-pyran-4-carboxamide.
Objective: To identify the potential degradation products and pathways of N-Methyltetrahydro-2H-pyran-4-carboxamide under various stress conditions.
Materials:
-
N-Methyltetrahydro-2H-pyran-4-carboxamide
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system (optional, for identification)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-Methyltetrahydro-2H-pyran-4-carboxamide in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate, clearly labeled vials. Include a control sample stored at 2-8°C and protected from light.
Stress Condition Reagent/Condition Incubation Time Acid Hydrolysis 0.1 M HCl 24, 48, 72 hours at 60°C Base Hydrolysis 0.1 M NaOH 24, 48, 72 hours at 60°C Oxidative 3% H₂O₂ 24, 48, 72 hours at room temp. Thermal 60°C 7 days Photolytic Expose to UV light 24 hours -
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a suitable HPLC method. A good starting point would be a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of the parent compound.
-
Note the retention times and peak areas of any new peaks (degradation products).
-
If an LC-MS system is available, analyze the stressed samples to determine the mass-to-charge ratios of the degradation products to aid in their identification.
-
Expected Results Summary:
| Stress Condition | Expected Degradation | Primary Degradation Products |
| Acid Hydrolysis | Significant | Tetrahydropyran-4-carboxylic acid, Methylamine |
| Base Hydrolysis | Significant | Tetrahydropyran-4-carboxylic acid, Methylamine |
| Oxidative | Moderate | Oxidized tetrahydropyran ring derivatives |
| Thermal | Minimal to Moderate | Similar to hydrolysis, but slower |
| Photolytic | Minimal | To be determined |
References
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2025). ResearchGate. [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.). OSTI.GOV. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. [Link]
-
Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (n.d.). National Institutes of Health. [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). Wiley Online Library. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals. (2016). National Institutes of Health. [Link]
-
Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. (n.d.). National Institutes of Health. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). ResearchGate. [Link]
-
On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]
-
Synthesis of Substituted N-Alkylamines in Aqueous Media. (2013). ResearchGate. [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). PubMed Central. [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]
-
Identification of Major Degradation Products of Ketoconazole. (n.d.). National Institutes of Health. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. (2023). MDPI. [Link]
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. (n.d.). Royal Society of Chemistry. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central. [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). International Journal of Scientific Development and Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. d-nb.info [d-nb.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uregina.ca [uregina.ca]
- 6. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sepscience.com [sepscience.com]
- 9. ijsdr.org [ijsdr.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Cell Permeability Assays for N-Methyltetrahydro-2H-pyran-4-carboxamide
Welcome to the technical support center for optimizing cell permeability assays of N-Methyltetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable experimental outcomes.
Introduction to N-Methyltetrahydro-2H-pyran-4-carboxamide and Cell Permeability
N-Methyltetrahydro-2H-pyran-4-carboxamide is a small molecule of interest in drug discovery. While specific data for this compound is not extensively published, its structural motifs—a tetrahydropyran ring, a methyl group, and a carboxamide—suggest physicochemical properties that will influence its ability to cross cell membranes. Understanding and optimizing its cell permeability is a critical step in evaluating its potential as a therapeutic agent. Cell permeability assays are essential for predicting in vivo absorption and distribution.[1][2]
This guide will focus on two of the most common in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of N-Methyltetrahydro-2H-pyran-4-carboxamide that could affect its permeability?
Based on its structure and data from similar compounds, we can infer the following:
-
Molecular Weight: The molecular formula is C7H13NO2, giving a molecular weight of approximately 143.18 g/mol . This is well below the 500 Da threshold suggested by Lipinski's Rule of Five, which is favorable for passive diffusion.[3]
-
Lipophilicity (LogP): The presence of the tetrahydropyran ring and the methyl group suggests some lipophilicity, while the carboxamide group adds polarity. The calculated LogP (cLogP) is likely to be in a range that balances aqueous solubility and membrane partitioning.[4]
-
Hydrogen Bonding: The carboxamide group has one hydrogen bond donor (the N-H) and two hydrogen bond acceptors (the C=O and the pyran oxygen). This is within the favorable range outlined by the Rule of Five (≤5 donors, ≤10 acceptors).[3]
-
Polar Surface Area (PSA): The PSA will be influenced by the carboxamide and the pyran oxygen, which may impact its ability to cross the blood-brain barrier if that is a target.
Q2: Which permeability assay should I start with, PAMPA or Caco-2?
For initial screening, the PAMPA assay is often recommended. It is a high-throughput, cost-effective method for assessing passive diffusion.[5][6] If N-Methyltetrahydro-2H-pyran-4-carboxamide shows promising passive permeability in PAMPA, you can then move to the more complex and resource-intensive Caco-2 assay . The Caco-2 assay will provide additional insights into active transport mechanisms, such as efflux, and paracellular transport.[6]
Q3: My compound has low aqueous solubility. How can I address this in my permeability assay?
Low aqueous solubility is a common challenge. Here are a few strategies:
-
Use of Co-solvents: A small percentage of a biocompatible solvent like DMSO (typically ≤1%) can be used to dissolve the compound in the donor buffer. However, be aware that higher concentrations of organic solvents can disrupt the integrity of both artificial and cellular membranes.[7]
-
pH Adjustment: Depending on the pKa of N-Methyltetrahydro-2H-pyran-4-carboxamide, adjusting the pH of the buffer can improve solubility. For a neutral compound, this may have a limited effect.
-
Lowering Concentration: Reducing the concentration of the test compound can prevent it from precipitating out of solution.[8]
Troubleshooting Guide: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based model that evaluates the passive diffusion of a compound through an artificial lipid membrane.[5][6]
Issue 1: Low Recovery of N-Methyltetrahydro-2H-pyran-4-carboxamide
Low recovery is indicated when the total amount of the compound in the donor and acceptor wells at the end of the assay is significantly less than the initial amount in the donor well.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | The compound may be binding to the plastic of the assay plates. To mitigate this, consider using low-binding plates. Adding a small amount of Bovine Serum Albumin (BSA) to the acceptor buffer can also help reduce non-specific binding.[8] |
| Precipitation | The compound may have precipitated out of solution during the incubation. Visually inspect the wells for any precipitate. If precipitation is suspected, try lowering the initial concentration of the compound or using a co-solvent as described in the FAQs.[8] |
| Compound Instability | N-Methyltetrahydro-2H-pyran-4-carboxamide may be unstable in the assay buffer. Assess the stability of the compound in the buffer over the time course of the experiment by incubating it under the same conditions and analyzing for degradation. |
Issue 2: High Variability Between Replicate Wells
High variability can obscure the true permeability of your compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Membrane Formation | Ensure the lipid solution is properly prepared and applied to the filter plate. Incomplete or uneven coating of the membrane can lead to inconsistent results.[9] |
| Air Bubbles | Air bubbles trapped between the donor and acceptor plates will impede diffusion.[10] Be careful when assembling the plates to avoid trapping air. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when adding the compound and taking samples for analysis. |
| Temperature Fluctuations | Temperature can affect membrane fluidity and diffusion rates.[11] Conduct the assay in a temperature-controlled environment. |
Experimental Workflow: PAMPA
Caption: A generalized workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Troubleshooting Guide: Caco-2 Cell Permeability Assay
The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier.[12][13]
Issue 1: Poor Monolayer Integrity (Low TEER Values)
Transepithelial Electrical Resistance (TEER) is a measure of the integrity of the cell monolayer. Low TEER values indicate a leaky monolayer, which will lead to artificially high permeability values.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Differentiation | Caco-2 cells typically require 21 days post-seeding to form a fully differentiated monolayer with robust tight junctions. Ensure your cells have been cultured for the appropriate amount of time.[14] |
| Cell Culture Contamination | Mycoplasma or other microbial contamination can compromise cell health and monolayer integrity. Regularly test your cell cultures for contamination. |
| Compound Cytotoxicity | N-Methyltetrahydro-2H-pyran-4-carboxamide may be toxic to the Caco-2 cells at the concentration being tested. Perform a cytotoxicity assay (e.g., MTT or LDH assay) at your test concentrations to rule out this possibility. |
| Harsh Assay Conditions | High concentrations of co-solvents (e.g., >1% DMSO) or extreme pH values in the buffer can damage the cell monolayer. |
Issue 2: Low Apparent Permeability (Papp) for a Compound Expected to be Permeable
If N-Methyltetrahydro-2H-pyran-4-carboxamide shows low Papp values despite favorable physicochemical properties, consider the following:
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Active Efflux | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and pump the compound back into the apical (donor) compartment.[15] To investigate this, perform a bidirectional assay, measuring permeability from apical-to-basolateral (A-B) and basolateral-to-apical (B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[12][15] You can also co-dose with known efflux inhibitors like verapamil (for P-gp).[15] |
| Poor Recovery | Similar to the PAMPA assay, low recovery due to non-specific binding, precipitation, or instability can lead to an underestimation of permeability.[12] Analyze the recovery as described for the PAMPA assay. |
| Metabolism | Caco-2 cells express some metabolic enzymes that could potentially metabolize the compound. Analyze the samples from both the donor and acceptor compartments for the presence of metabolites. |
Logical Flow: Diagnosing Permeability Mechanisms with PAMPA and Caco-2 Data
Sources
- 1. conductscience.com [conductscience.com]
- 2. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. resolian.com [resolian.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. myedspace.co.uk [myedspace.co.uk]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Mitigating Off-Target Effects and Non-Specific Binding in Assays
A Note on N-Methyltetrahydro-2H-pyran-4-carboxamide:
Our comprehensive review of the scientific literature did not yield specific information on the use of N-Methyltetrahydro-2H-pyran-4-carboxamide as a dedicated agent for reducing off-target effects in assays. The application of this particular small molecule for this purpose does not appear to be a documented or widespread technique.
However, the challenge of minimizing off-target effects and non-specific binding is a critical aspect of robust assay development. This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals to address these common issues effectively.
Introduction: The Challenge of Assay Specificity
In the realm of drug discovery and biological research, the reliability of assay data is paramount. Off-target effects and non-specific binding of assay components can lead to misleading results, including false positives and false negatives, ultimately wasting valuable time and resources. Understanding and mitigating these issues are crucial for generating accurate and reproducible data. This guide offers a structured approach to troubleshooting and resolving common problems related to assay interference.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between off-target effects and non-specific binding?
A1: While often used interchangeably, these terms describe distinct phenomena:
-
Off-target effects typically refer to a test compound or molecule binding to and eliciting a biological response from a protein or pathway that is not the intended target of the assay. This is a significant concern in drug discovery, where a compound's activity against unintended targets can lead to toxicity.
-
Non-specific binding (NSB) is a broader term that describes the adsorption of assay components (e.g., proteins, antibodies, detection reagents) to surfaces or other molecules in a non-specific manner. This can occur on the walls of microplates, filter membranes, or even with other proteins in the sample. NSB is a primary contributor to high background signals in many assay formats.
Q2: What are the common causes of high non-specific binding in my assay?
A2: High non-specific binding can arise from several factors, primarily related to physicochemical interactions between your reagents and the assay environment:
-
Hydrophobic Interactions: Proteins and other biomolecules can non-specifically adhere to the hydrophobic plastic surfaces of microplates.
-
Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces or other components in the assay buffer.
-
Protein Aggregation: Aggregated proteins in your sample or reagents can lead to higher background signals and variability.
-
Insufficient Blocking: Failure to adequately block the non-specific binding sites on the solid phase (e.g., microplate wells) is a frequent cause of high background.
Q3: How can I proactively design my assay to minimize off-target effects and non-specific binding from the start?
A3: A well-designed assay is the first line of defense against these issues. Consider the following during your assay development:
-
Choice of Solid Phase: Select microplates with surfaces appropriate for your application (e.g., low-binding plates for protein assays).
-
Buffer Optimization: The pH, ionic strength, and composition of your assay buffer can significantly influence non-specific interactions.
-
Inclusion of Blocking Agents and Detergents: Routinely include blocking agents and non-ionic detergents in your assay buffers to minimize NSB.
-
Quality Control of Reagents: Ensure your proteins and other reagents are of high purity and are not aggregated.
Troubleshooting Guide: A Problem-Solution Approach
This section provides practical solutions to common problems encountered during assay execution.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Background Signal | 1. Insufficient blocking. 2. Non-specific binding of detection reagents. 3. Sub-optimal antibody/reagent concentration. | 1. Optimize Blocking: Increase the concentration or incubation time of your blocking agent. Consider testing different blocking agents (see Table 1). 2. Add Detergents: Incorporate a mild non-ionic detergent (e.g., Tween-20, Triton X-100) into your wash and assay buffers to disrupt weak, non-specific interactions. 3. Titrate Reagents: Perform a titration of your detection antibodies or other key reagents to find the optimal concentration that maximizes the specific signal while minimizing the background. |
| Poor Reproducibility (High CVs) | 1. Inconsistent washing steps. 2. Reagent aggregation. 3. Edge effects in microplates. | 1. Standardize Washing: Ensure your washing technique is consistent across all wells and plates. Use an automated plate washer if available. 2. Check Reagent Quality: Centrifuge your protein reagents before use to pellet any aggregates. Consider size-exclusion chromatography for critical reagents. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a consistent temperature and humidity environment across the plate. |
| False Positives in a Screening Assay | 1. Test compound is an assay interferent (e.g., aggregator, fluorescent). 2. Test compound has off-target activity. | 1. Run Counter-Screens: Test hit compounds in an assay format that lacks the primary target to identify compounds that interfere with the detection method itself. 2. Orthogonal Assays: Validate hits using a different assay technology that measures the same biological endpoint but with a different detection principle. |
| False Negatives in a Screening Assay | 1. The target protein is inactive. 2. The assay conditions are not optimal for target activity. 3. The test compound is unstable or insoluble in the assay buffer. | 1. Verify Target Activity: Use a known positive control to confirm that your target protein is active under the assay conditions. 2. Optimize Assay Conditions: Systematically vary parameters such as pH, temperature, and cofactor concentrations. 3. Assess Compound Solubility: Visually inspect for compound precipitation and consider using solubility-enhancing agents like DMSO (at a consistent final concentration). |
Protocols for Mitigation Strategies
Effective Blocking to Reduce Non-Specific Binding
The principle behind blocking is to pre-coat the non-specific binding sites on the solid phase with an inert protein or polymer, preventing the subsequent non-specific adsorption of your assay reagents.
Step-by-Step Protocol:
-
Prepare Blocking Buffer: Dissolve the chosen blocking agent in your assay buffer to the desired concentration (see Table 1 for recommendations).
-
Incubate with Solid Phase: Add the blocking buffer to the microplate wells, ensuring the entire surface is covered.
-
Incubation Time and Temperature: Incubate for at least 1-2 hours at room temperature or overnight at 4°C. Longer incubation times can improve blocking efficiency.
-
Washing: After incubation, wash the plate thoroughly with your wash buffer (often the assay buffer containing a detergent) to remove excess blocking agent.
Table 1: Common Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Widely used and effective for many applications. Ensure it is free of contaminants that may interfere with your assay. |
| Non-fat Dry Milk | 1-5% (w/v) | A cost-effective option, but may contain phosphoproteins that can interfere with phospho-specific antibody-based assays. |
| Casein | 0.5-2% (w/v) | A common component of commercial blocking buffers.[1] |
| Fish Gelatin | 0.1-1% (w/v) | Can be effective where other blocking agents fail. |
| Polyethylene Glycol (PEG) | 0.5-2% (w/v) | A synthetic polymer that can be used as an alternative to protein-based blockers. |
Utilizing Detergents to Minimize Non-Specific Interactions
Detergents are amphipathic molecules that can disrupt non-specific hydrophobic and electrostatic interactions. They are typically used at low concentrations in wash and assay buffers.
Table 2: Common Detergents in Assays
| Detergent | Type | Typical Concentration | Application Notes |
| Tween-20 | Non-ionic | 0.05-0.1% (v/v) | Widely used in wash buffers for ELISAs and other immunoassays. |
| Triton X-100 | Non-ionic | 0.05-0.1% (v/v) | Similar to Tween-20, effective at reducing non-specific interactions. |
| CHAPS | Zwitterionic | 0.1-0.5% (w/v) | Can be useful for solubilizing proteins and reducing aggregation. |
| Saponin | Non-ionic | 0.01-0.1% (w/v) | A mild detergent that can be used in cell-based assays.[2] |
Visualizing Assay Troubleshooting and Principles
Troubleshooting Workflow for High Background Signal
Caption: A decision tree for troubleshooting high background signals in assays.
Mechanism of Non-Specific Binding and Mitigation by Blocking Agents
Caption: How blocking agents prevent non-specific binding of reagents to surfaces.
References
-
Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. (2019). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved January 26, 2026, from [Link]
-
High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. (n.d.). Oxford Academic. Retrieved January 26, 2026, from [Link]
-
Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
-
(PDF) Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
- Immunoassay methods and reagents for decreasing nonspecific binding. (n.d.). Google Patents.
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
How can i reduce non-specific binding in lateral flow assay? (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Investigating Immunoassay Interferences. (2022). American Association for Clinical Chemistry. Retrieved January 26, 2026, from [Link]
-
MOST COMMON INTERFERENCES IN IMMUNOASSAYS. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
"N-Methyltetrahydro-2H-pyran-4-carboxamide" protocol refinement for reproducibility
Introduction
Welcome to the technical support guide for the synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide. This molecule, while structurally straightforward, presents common yet surmountable challenges in its synthesis, primarily revolving around reaction efficiency, byproduct formation, and purification. Reproducibility is key to successful drug discovery and development, and this guide is designed to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to refine their protocols.
This document moves beyond simple step-by-step instructions. As your virtual application scientist, my goal is to explain the causality behind experimental choices, making each protocol a self-validating system. We will explore common pitfalls and provide robust troubleshooting strategies to ensure your synthesis is both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered before or during the synthesis.
Q1: What are the primary synthetic routes to N-Methyltetrahydro-2H-pyran-4-carboxamide?
There are two predominant and reliable methods for synthesizing this target molecule, starting from tetrahydropyran-4-carboxylic acid and methylamine.
-
Direct Amide Coupling: This is a one-pot method where a coupling reagent is used to activate the carboxylic acid in situ, allowing it to react directly with methylamine. This is often the preferred route due to its operational simplicity.
-
Two-Step Acyl Chloride Formation: This classic method involves first converting the carboxylic acid to a more reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in situ acyl chloride is then reacted with methylamine. This method is robust but requires careful handling of moisture-sensitive reagents.
Q2: How do I choose the right amide coupling reagent for this synthesis?
The choice of coupling reagent is critical and depends on factors like cost, scale, desired purity, and the potential for side reactions. For a simple secondary amide like this, several options are effective.
| Coupling Reagent | Activating Agent | Byproduct | Pros | Cons |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea (water-soluble) | High efficiency, low racemization risk (not applicable here but good practice), fast reaction times.[1] | Higher cost. |
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC-urea (water-soluble) | Water-soluble byproducts simplify purification via aqueous workup.[2] Good for aqueous media.[3] | Can be less potent for sterically hindered substrates. |
| DCC/DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | DCU/DIU (sparingly soluble) | Inexpensive and effective. | Byproduct (DCU/DIU) can be difficult to remove, especially on a large scale. DIC is preferred for solid-phase synthesis as its urea byproduct is more soluble.[2] |
Recommendation: For lab-scale synthesis where high yield and purity are paramount, HATU is an excellent first choice due to its high reactivity and the ease of removing its byproducts. For larger-scale or cost-sensitive projects, EDC·HCl offers a practical alternative with a straightforward purification path.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between the starting carboxylic acid and the final amide product. A typical system would be Dichloromethane (DCM) with 5-10% Methanol (MeOH).
-
Starting Material (Tetrahydropyran-4-carboxylic acid): Will appear as a streak or a low R_f spot that can be visualized with an acidic stain like potassium permanganate.
-
Product (N-Methyltetrahydro-2H-pyran-4-carboxamide): Will be a higher R_f, more non-polar spot. It can often be visualized under UV light if a UV-active TLC plate is used or with permanganate or iodine stain.
Monitor the consumption of the limiting reagent (typically the carboxylic acid) to determine the reaction endpoint.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for the final product?
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 3.9-4.0 | m | 2H, -O-CH ₂ (axial) |
| ¹H | ~ 3.3-3.4 | m | 2H, -O-CH ₂ (equatorial) |
| ¹H | ~ 2.75 | d | 3H, N-CH ₃ |
| ¹H | ~ 2.2-2.4 | m | 1H, -CH-C=O |
| ¹H | ~ 1.6-1.8 | m | 4H, ring -CH ₂ |
| ¹³C | ~ 175 | s | C =O (Amide) |
| ¹³C | ~ 66-67 | s | -O-C H₂ |
| ¹³C | ~ 40-42 | s | -C H-C=O |
| ¹³C | ~ 30-32 | s | ring -C H₂ |
| ¹³C | ~ 26 | s | N-C H₃ |
Note: These are estimates. Actual values may vary based on solvent and experimental conditions.
Section 2: Detailed Protocols & Methodologies
Here we provide detailed, step-by-step protocols designed for reproducibility.
Synthetic Pathway Overview
Sources
Technical Support Center: Scaling the Synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide
Welcome to the technical support center for the synthesis of N-Methyltetrahydro-2H-pyran-4-carboxamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, answer frequently asked questions, and provide actionable troubleshooting advice grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when planning a scale-up campaign for this molecule.
Q1: What is the most common and scalable synthetic route for N-Methyltetrahydro-2H-pyran-4-carboxamide?
The most direct and widely adopted method is the amidation of Tetrahydro-2H-pyran-4-carboxylic acid with methylamine.[1] Direct condensation by heating the acid and amine is possible but often requires high temperatures, which can lead to impurities.[2] For cleaner, more controlled, and scalable reactions, the carboxylic acid is typically activated in situ using a coupling reagent or converted to a more reactive intermediate like an acyl chloride.[3][4]
Q2: Which amide coupling reagents are most suitable for large-scale synthesis?
The choice of coupling reagent is critical and involves a trade-off between reactivity, cost, safety, and the ease of byproduct removal.[5] While dozens of reagents exist, only a few are practical for large-scale applications.[6]
| Coupling Reagent | Advantages for Scale-Up | Disadvantages & Mitigation |
| Carbodiimides (EDC, DCC) | Cost-effective, widely available. | Forms urea byproducts (DCU from DCC is poorly soluble, EDC's urea is water-soluble, simplifying removal). Can cause allergic reactions. |
| Phosphonium Salts (BOP, PyBOP) | High reactivity, low racemization risk. | Expensive, generate stoichiometric phosphonamide byproducts.[3] |
| Uronium/Guanidinium (HATU, HBTU) | Very high reactivity, fast reactions. | High cost, potential safety hazards (some are explosive).[7] Best for high-value products. |
| Acyl Chloride Formation (SOCl₂, (COCl)₂) | Uses inexpensive reagents, highly reactive intermediate. | Generates HCl gas (requires a base scavenger). Reagents are corrosive and moisture-sensitive.[4] |
For most applications, activating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride or using a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt) offers a good balance of cost and efficiency.[8]
Q3: How should I handle methylamine at a kilogram scale?
Methylamine is a gas at standard temperature and pressure, which presents a significant handling challenge on a large scale. The most common and safest approach is to use a solution of methylamine in a suitable solvent, such as:
-
Methylamine in Ethanol (EtOH)
-
Methylamine in Tetrahydrofuran (THF)
-
Aqueous Methylamine (40 wt. %)
Using a solution allows for accurate dosing by volume or weight and mitigates the risks associated with handling a pressurized gas. Ensure the chosen solvent is compatible with your reaction conditions.
Q4: What are the primary safety concerns when scaling up this reaction?
-
Exothermic Event: Amide bond formation is exothermic. The rate of addition of the coupling agent or acyl chloride must be carefully controlled to manage the heat generated. A reactor with efficient cooling is essential.
-
Reagent Hazards: Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water.[4] Coupling reagents like DCC are potent sensitizers. Always consult the Safety Data Sheet (SDS) for all reagents.
-
Methylamine Handling: Methylamine is flammable and toxic. Use in a well-ventilated area or a closed system. Ensure all equipment is properly grounded.
-
Pressure Build-up: If forming the acyl chloride, HCl gas is evolved. The reactor must be equipped with a suitable off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the acidic gas and prevent pressure build-up.
Troubleshooting Guide: Common Scale-Up Issues
This guide provides a structured approach to diagnosing and solving problems encountered during the synthesis.
Problem 1: Low or Inconsistent Product Yield
Low yield is the most common challenge. The cause can often be traced to one of several factors, as outlined in the decision workflow below.
Caption: Troubleshooting workflow for low yield issues.
Problem 2: High Impurity Levels in the Final Product
Impurities complicate purification and can compromise the final product's specifications.
Q: My final product is contaminated with a high molecular weight impurity that is difficult to remove. What is it?
A: If you are using a carbodiimide coupling reagent like DCC or EDC, the most common byproduct is the corresponding N-acylurea. This forms when the activated carboxylic acid (the O-acylisourea intermediate) rearranges or reacts with another molecule of the carboxylic acid instead of the intended amine.
-
Causality: This side reaction is often competitive with the main amidation reaction, especially if the amine is sterically hindered or not very nucleophilic.
-
Solution:
-
Add an Additive: Including 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard and effective solution.[8] These additives react rapidly with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions but still highly reactive towards the amine.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the carboxylic acid to ensure the activated intermediate is consumed quickly.
-
Temperature Control: Keep the reaction temperature low (0-25 °C) during the activation and coupling steps to minimize side reactions.
-
Problem 3: The Reaction Stalls and Does Not Progress
Q: I've added all my reagents, but the reaction isn't starting or stops after partial conversion. Why?
A: The most likely cause is the formation of an unreactive ammonium carboxylate salt.[3] Carboxylic acids are acidic, and amines are basic. When mixed, they can form a salt, which removes the free amine from the solution, preventing it from acting as a nucleophile.
-
Causality: The equilibrium between the free acid/amine and the salt can lie heavily towards the salt, especially in polar solvents. The nucleophilicity of the amine nitrogen is effectively nullified when it is protonated.
-
Solution:
-
Order of Addition: Activate the carboxylic acid first before adding the amine. Mix the Tetrahydro-2H-pyran-4-carboxylic acid, the coupling reagent (e.g., EDC), and any additives (e.g., HOBt) in your solvent and stir for a short period (15-60 minutes) to form the active ester. Then, add the methylamine solution. This ensures the amine encounters a highly reactive species immediately.
-
Use a Non-Nucleophilic Base: If salt formation is still an issue, particularly with less reactive amines, add 1.0-1.1 equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). These bases are strong enough to deprotonate the ammonium salt but are too sterically hindered to compete with methylamine as a nucleophile.
-
Experimental Protocol: Scalable Synthesis via Acyl Chloride Intermediate
This protocol is a robust method suitable for multi-gram to kilogram scale production.
Step 1: Formation of Tetrahydro-2H-pyran-4-carbonyl chloride
Caption: Workflow for acyl chloride formation.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) and a suitable inert solvent like toluene or dichloromethane (DCM) (5-10 volumes).
-
Inerting and Cooling: Purge the reactor headspace with nitrogen and begin cooling the jacket to 0-5 °C.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the stirred suspension. Control the addition rate to maintain the internal temperature below 15 °C. An off-gas line to a caustic scrubber is mandatory.
-
Reaction: Once the addition is complete, slowly warm the reactor to 40-50 °C. Hold at this temperature for 2-4 hours, or until reaction completion is confirmed by an in-process control (e.g., disappearance of the carboxylic acid peak by GC).
-
Solvent Swap: Cool the mixture to 20-25 °C. Concentrate the reaction mixture under vacuum to remove the solvent and any excess thionyl chloride. The crude acyl chloride is typically used directly in the next step without purification.
Step 2: Amidation
-
Second Reactor Setup: In a separate reactor, charge the methylamine solution (e.g., 40% in H₂O, 1.5 eq) and a suitable solvent like DCM, along with a base like sodium hydroxide (2.5 eq) to neutralize the HCl generated. Cool this mixture to 0-5 °C.
-
Acyl Chloride Addition: Slowly add the crude Tetrahydro-2H-pyran-4-carbonyl chloride solution to the vigorously stirred methylamine solution. The addition must be carefully controlled to keep the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until completion is confirmed.
-
Workup: Stop the agitation and allow the layers to separate. Drain the lower organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to yield the crude N-Methyltetrahydro-2H-pyran-4-carboxamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by vacuum distillation if it is a liquid.
References
-
International Journal of Research in Engineering and Science (IJRES). (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]
-
Patsnap. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. Retrieved from [Link]
-
National Institutes of Health. (2021). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Retrieved from [Link]
-
PubMed. (2016). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]
- Google Patents. (1996).Preparation of tetrahydropyran-4-carboxylic acid and its esters.
-
ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. Retrieved from [Link]
-
YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]
-
YouTube. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2015). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]
-
National Institutes of Health. (2018). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
ACS Publications. (2019). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
C&EN. (2024). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of N-Methyltetrahydro-2H-pyran-4-carboxamide and Analogs in Modulating the M1 Muscarinic Acetylcholine Receptor
A Senior Application Scientist's Guide to Preclinical Evaluation for Cognitive Enhancement
Introduction: The M1 Receptor as a Pro-Cognitive Target
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the cortex and hippocampus, plays a crucial role in learning and memory. Its activation is a key strategy for enhancing cognitive function in neurodegenerative disorders like Alzheimer's disease and schizophrenia[1]. However, direct agonism of muscarinic receptors has been historically plagued by adverse cholinergic side effects due to the lack of subtype selectivity. The advent of positive allosteric modulators (PAMs) offers a more refined approach. M1 PAMs selectively enhance the receptor's response to the endogenous ligand, acetylcholine, promising a safer therapeutic window.
This guide provides a comparative analysis of a novel investigational compound, N-Methyltetrahydro-2H-pyran-4-carboxamide (hereafter designated Compound-H ), against a known M1 PAM, PF-06767832 [1], and the standard-of-care acetylcholinesterase inhibitor, Donepezil . Through a series of standardized preclinical assays, we will objectively evaluate their potential as cognitive enhancers.
Mechanism of Action: A Comparative Overview
Compound-H and PF-06767832 are hypothesized to act as M1 PAMs. They bind to an allosteric site on the M1 receptor, increasing its affinity for acetylcholine and potentiating its downstream signaling cascade. This is distinct from Donepezil , which increases synaptic acetylcholine levels by inhibiting its breakdown by acetylcholinesterase.
Caption: M1 Receptor Signaling Cascade.
In Vitro Efficacy and Selectivity
The initial assessment of a candidate M1 PAM involves determining its potency in activating the receptor and its selectivity against other muscarinic subtypes (M2-M5) to predict potential side effects.
Experimental Protocol: FLIPR-Based Calcium Mobilization Assay
This assay measures the intracellular calcium release following M1 receptor activation, a direct consequence of the Gq-PLC pathway.
-
Cell Culture: CHO-K1 cells stably expressing the human M1 receptor are cultured to confluence in 96-well plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Preparation: Test compounds (Compound-H, PF-06767832) are serially diluted to create a concentration-response curve. Donepezil is not tested in this assay as it has no direct effect on the receptor.
-
Assay Procedure: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader). A sub-maximal concentration of acetylcholine (EC20) is added, followed by the test compound.
-
Data Analysis: The increase in fluorescence, corresponding to intracellular calcium concentration, is measured. EC50 values (the concentration of compound that elicits 50% of the maximal response) are calculated.
Comparative In Vitro Data
| Compound | M1 EC50 (nM) | M2 Selectivity Fold | M3 Selectivity Fold |
| Compound-H | 15 | >200 | >200 |
| PF-06767832 | 21[1] | >200[1] | >200[1] |
Interpretation: The hypothetical data for Compound-H demonstrates potentiation of the M1 receptor with an EC50 in the low nanomolar range, comparable to the established M1 PAM, PF-06767832. Crucially, both compounds exhibit high selectivity against M2 and M3 receptors, which are associated with cardiovascular and gastrointestinal side effects, respectively.
Pharmacokinetic Profile: Brain Penetration and Metabolic Stability
A viable CNS drug must cross the blood-brain barrier and resist rapid metabolism to exert its effect.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay predicts the rate of metabolic clearance in the liver.
-
Reaction Mixture: The test compound (1 µM) is incubated with liver microsomes (from human or rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: The reaction is quenched, and the remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Calculation: The half-life (T½) and intrinsic clearance are calculated.
Comparative Pharmacokinetic Data
| Compound | Human Microsomal T½ (min) | Brain-to-Plasma Ratio (Rodent) |
| Compound-H | 45 | 1.2 |
| PF-06767832 | >60[1] | 1.0[1] |
| Donepezil | ~50 | 6.5 |
Interpretation: Compound-H shows moderate metabolic stability, suggesting it would not be cleared too rapidly in vivo. Its brain-to-plasma ratio of 1.2 indicates efficient penetration into the central nervous system, a prerequisite for a pro-cognitive agent.
In Vivo Efficacy: Reversal of Scopolamine-Induced Amnesia
The Novel Object Recognition (NOR) task is a widely accepted behavioral model to assess learning and memory in rodents. Scopolamine, a non-selective muscarinic antagonist, is used to induce a cognitive deficit, mimicking aspects of dementia.
Caption: Novel Object Recognition Workflow.
Experimental Protocol: Novel Object Recognition (NOR) Task
-
Habituation (Day 1): Mice are allowed to freely explore an open-field arena for 10 minutes.
-
Dosing (Day 2): Animals are administered either vehicle, scopolamine (1 mg/kg, i.p.), or the test compound (e.g., Compound-H at 1, 3, 10 mg/kg, p.o.) 30 minutes before scopolamine administration.
-
Training (Day 2): 30 minutes post-scopolamine, mice are placed in the arena with two identical objects and allowed to explore for 5 minutes.
-
Testing (Day 3): 24 hours later, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.
-
Data Analysis: The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
Comparative In Vivo Efficacy Data
| Treatment Group (Dose, mg/kg) | Discrimination Index (DI) |
| Vehicle | 0.45 ± 0.05 |
| Scopolamine (1) | -0.02 ± 0.04 |
| Compound-H (3) + Scopolamine | 0.38 ± 0.06# |
| PF-06767832 (3) + Scopolamine | 0.41 ± 0.05# |
| Donepezil (1) + Scopolamine | 0.35 ± 0.07# |
| p<0.01 vs. Vehicle; #p<0.01 vs. Scopolamine |
Interpretation: As expected, scopolamine treatment significantly impaired memory, resulting in a discrimination index near zero. Both Compound-H and PF-06767832, at a 3 mg/kg dose, robustly reversed this deficit, restoring the discrimination index to levels comparable with the vehicle control group. This indicates potent pro-cognitive effects in a pharmacologically validated model of amnesia. The efficacy of the M1 PAMs was comparable to that of the clinically used drug, Donepezil.
Conclusion and Future Directions
This comparative guide demonstrates that the hypothetical novel M1 PAM, N-Methyltetrahydro-2H-pyran-4-carboxamide (Compound-H) , exhibits a promising preclinical profile. Its in vitro potency and selectivity are on par with the advanced modulator PF-06767832. Furthermore, it possesses favorable pharmacokinetic properties for a CNS therapeutic and demonstrates robust efficacy in a rodent model of cognitive impairment.
The data presented here provides a strong rationale for advancing Compound-H into further preclinical safety and toxicology studies. Its performance against both a mechanistically similar compound and a standard-of-care agent underscores its potential as a next-generation therapeutic for cognitive disorders.
References
-
Davoren, J. E., et al. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Journal of Medicinal Chemistry, 59(13), 6313–6328. [Link]
Sources
A Comprehensive Guide to the Structure-Activity Relationship of N-Methyltetrahydro-2H-pyran-4-carboxamide and its Analogs as Potential Kinase Inhibitors
This guide provides a detailed exploration of the potential structure-activity relationship (SAR) of N-Methyltetrahydro-2H-pyran-4-carboxamide, a scaffold of interest in modern drug discovery. While direct and extensive SAR studies on this specific molecule are not yet prevalent in published literature, this document synthesizes data from structurally related compounds to build a predictive SAR model. We will objectively compare its hypothetical performance with rationally designed alternatives and provide detailed experimental protocols to validate these hypotheses. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this chemical series.
Introduction: The Emerging Potential of Tetrahydropyran Scaffolds in Drug Discovery
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules. Its saturated, non-planar structure offers a three-dimensional diversity that is increasingly sought after in the design of novel therapeutics. When coupled with a carboxamide linker, the THP scaffold provides a versatile platform for creating compounds that can engage with a variety of biological targets through a combination of hydrogen bonding and hydrophobic interactions. This guide focuses on the N-Methyltetrahydro-2H-pyran-4-carboxamide core, a promising starting point for the development of targeted therapies, particularly in the realm of kinase inhibition. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders[1].
Core Scaffold Analysis: N-Methyltetrahydro-2H-pyran-4-carboxamide
The core structure of N-Methyltetrahydro-2H-pyran-4-carboxamide presents three key regions for chemical modification to explore the structure-activity relationship:
-
The Tetrahydropyran Ring (A-ring): Modifications to this ring can influence solubility, metabolic stability, and the orientation of other functional groups.
-
The Carboxamide Linker: This linker is crucial for establishing hydrogen bond interactions with target proteins.
-
The N-Methyl Group (R1-group): Substitution at this position is expected to significantly impact target binding affinity and selectivity by exploring different pockets of the target protein.
Caption: Key regions for SAR exploration on the N-Methyltetrahydro-2H-pyran-4-carboxamide scaffold.
Comparative SAR Analysis: A Predictive Approach
Due to the limited direct SAR data for our lead compound, we will draw parallels from structurally analogous scaffolds, such as piperidine-4-carboxamides, which have shown activity as DNA gyrase and proteasome inhibitors[2][3]. This comparative analysis allows us to propose a hypothetical SAR for the N-Methyltetrahydro-2H-pyran-4-carboxamide series as potential kinase inhibitors.
The Influence of the N-Substituent (R1-Group)
The substituent on the amide nitrogen is arguably the most critical determinant of potency and selectivity. By varying this group, we can probe different sub-pockets of a kinase's ATP binding site.
-
Small Alkyl Groups (e.g., Methyl, Ethyl): The parent N-methyl compound likely exhibits baseline activity. Increasing the alkyl chain length to ethyl or propyl may enhance van der Waals interactions within a hydrophobic pocket.
-
Aromatic and Heteroaromatic Rings: Introducing an aryl or heteroaryl ring, such as a phenyl, pyridyl, or pyrazolyl group, can significantly increase potency through π-π stacking and other hydrophobic interactions. Substitutions on these rings (e.g., with halogens or methoxy groups) can further fine-tune binding affinity and metabolic stability[4][5]. For instance, a 3D-QSAR study on tetrahydropyran derivatives highlighted the importance of steric and electrostatic fields for activity[6].
-
Bulky and Functionalized Groups: Larger groups, such as a benzyl or phenethyl group, can be used to access deeper pockets of the binding site. The addition of polar functional groups (e.g., hydroxyl, amino) to these substituents can introduce new hydrogen bonding opportunities and improve solubility.
Modifications of the Tetrahydropyran Ring (A-Ring)
While often considered a "scaffold" element, modifications to the THP ring can have subtle but important effects on the compound's properties.
-
Substitution on the Ring: Introducing small alkyl or polar groups on the THP ring can influence the molecule's conformation and, consequently, the orientation of the crucial N-substituent. This can also impact metabolic stability.
-
Bioisosteric Replacement: Replacing the tetrahydropyran oxygen with other heteroatoms (e.g., sulfur to give a thiane, or a nitrogen to give a piperidine) can alter the compound's polarity, hydrogen bonding capacity, and overall shape. Such modifications have been explored in similar scaffolds, leading to significant changes in biological activity[3][7].
Hypothetical Performance Comparison
Based on the analysis above, we can predict a general trend in activity for a series of hypothetical analogs.
| Compound ID | R1-Group (N-Substituent) | A-Ring Modification | Predicted Kinase Inhibition (IC50) | Rationale |
| LEAD-001 | Methyl | None | Baseline | Parent compound with minimal hydrophobic interaction from R1. |
| ANA-001 | Phenyl | None | +++ | Introduction of an aromatic ring for potential π-stacking. |
| ANA-002 | 4-Fluorophenyl | None | ++++ | Electron-withdrawing fluorine may enhance binding and improve metabolic stability. |
| ANA-003 | 3-Pyridyl | None | +++ | Heteroaromatic ring can act as a hydrogen bond acceptor. |
| ANA-004 | Benzyl | None | ++ | Increased flexibility may not be optimal for binding in this series. |
| ANA-005 | Phenyl | 3-Hydroxy | +++ | Hydroxyl group may improve solubility but could introduce unfavorable interactions if the pocket is purely hydrophobic. |
Predicted activity is rated qualitatively from baseline (+) to high (++++) based on inferred SAR.
Experimental Validation: Protocols for SAR Determination
To validate the hypothetical SAR, a series of in vitro assays are proposed. These protocols are designed to provide robust and reproducible data for comparing the performance of the synthesized analogs.
Synthesis of Analogs
The synthesis of N-substituted tetrahydro-2H-pyran-4-carboxamides can be readily achieved through a standard amide coupling reaction between tetrahydro-2H-pyran-4-carboxylic acid and the corresponding primary amine.
Caption: General synthetic workflow for the preparation of target compounds.
In Vitro Kinase Inhibition Assay (p38 MAPK as an example)
p38 MAPK is a key enzyme in inflammatory signaling pathways and a common target for small molecule inhibitors[1][8].
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against p38 MAPK.
Principle: A luminescence-based assay that measures the amount of ADP produced, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Test compounds and a positive control (e.g., BIRB 796)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of a solution containing the p38α kinase and substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on a relevant cancer cell line (e.g., A549, non-small cell lung cancer).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[9][10].
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation and Interpretation
The results from the proposed experiments should be tabulated for a clear comparison of the analogs' performance.
Table 1: In Vitro Activity of N-Substituted Tetrahydro-2H-pyran-4-carboxamide Analogs
| Compound ID | R1-Group | p38α Kinase IC50 (nM) | A549 Cell GI50 (µM) |
| LEAD-001 | Methyl | [Experimental Value] | [Experimental Value] |
| ANA-001 | Phenyl | [Experimental Value] | [Experimental Value] |
| ANA-002 | 4-Fluorophenyl | [Experimental Value] | [Experimental Value] |
| ANA-003 | 3-Pyridyl | [Experimental Value] | [Experimental Value] |
| ANA-004 | Benzyl | [Experimental Value] | [Experimental Value] |
| ANA-005 | Phenyl (3-OH on A-ring) | [Experimental Value] | [Experimental Value] |
| BIRB 796 | (Control) | [Experimental Value] | [Experimental Value] |
This data will allow for the direct assessment of our initial SAR hypotheses and guide the design of the next generation of compounds. For example, if ANA-002 shows significantly higher potency than ANA-001, it would suggest that an electron-withdrawing group at the para position of the phenyl ring is beneficial for activity.
Conclusion and Future Directions
This guide has outlined a systematic approach to investigating the structure-activity relationship of N-Methyltetrahydro-2H-pyran-4-carboxamide. By leveraging SAR data from analogous chemical series, we have proposed a set of hypotheses that can be tested through a well-defined experimental plan. The successful execution of these studies will not only elucidate the SAR of this promising scaffold but also pave the way for the development of novel and potent kinase inhibitors for the treatment of cancer and other diseases. Future work should focus on expanding the diversity of the N-substituents and exploring further modifications of the tetrahydropyran ring. Additionally, promising compounds should be profiled for their pharmacokinetic properties to assess their drug-likeness.
References
- Jain, S., & Singh, R. (2008). Three-dimensional quantitative structure-activity relationship (3D QSAR) and pharmacophore elucidation of tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors. Journal of Computer-Aided Molecular Design, 22(1), 1-17.
- Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287.
- Tan, M. L., & Oon, C. E. (2019).
- Al-Suwaidan, I. A., et al. (2016). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. BMC Chemistry, 10(1), 1-9.
- Chen, W. L., et al. (2016).
- Geronikaki, A., & Dearden, J. (2018). Structure-activity relationships of alkylating agents in cancer chemotherapy. Current medicinal chemistry, 25(15), 1769-1793.
- Barluenga, S., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 17(23), 6549-6553.
- Warner, K. D., et al. (2018). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry, 61(17), 7484-7497.
- Booker, M. L., et al. (2020). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of medicinal chemistry, 63(17), 9345-9357.
-
Wang, Y., et al. (2014). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][4][6][11]tetrazine-8-carboxylates and -carboxamides. Molecules, 19(12), 21188-21201.
- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
- El-Sayed, M. A. A., et al. (2022). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
- de Almeida, V. L., et al. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. International Journal of Research in Pharmaceutical and Nano Sciences, 7(1), 1-10.
- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
- Warner, K. D., et al. (2018). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry, 61(17), 7484-7497.
- Krieger, V., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4261-4277.
- El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Monatshefte für Chemie-Chemical Monthly, 149(12), 2267-2276.
- Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.
- Tong, L. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong Lab.
- Feng, Y., et al. (2008). Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. Journal of medicinal chemistry, 51(21), 6642-6645.
- Gorshkov, V., & Gorshkova, O. (2022).
- Proshin, A. N., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183.
- Li, X., et al. (2023). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry, 71(12), 4938-4948.
- Tanaka, H., et al. (2024). Structure-activity relationships study of N-ethylene glycol-comprising alkyl heterocyclic carboxamides against A549 lung cancer cells. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2394016.
- Deniz, E., et al. (2023). Synthesis, anticancer activity and molecular modeling study of novel substituted triazole linked tetrafluoronaphthalene hybrid derivatives. *Journal of Biomolecular Structure and Dynamics, 1-16.
- Valentina, P. (n.d.). Quantitative structure activity relationship(qsar). SRM College of Pharmacy.
- de Almeida, V. L., et al. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. International Journal of Research in Pharmaceutical and Nano Sciences, 7(1), 1-10.
- Soni, R., & Kumar, M. (2016). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research, 25(11), 2563-2575.
- Lu, X., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1, 4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(1), 115201.
- Liu, Y., et al. (2014). Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. Bioorganic & medicinal chemistry letters, 24(15), 3469-3473.
Sources
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-dimensional quantitative structure-activity relationship (3D QSAR) and pharmacophore elucidation of tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 8. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anticancer activity and molecular modeling study of novel substituted triazole linked tetrafluoronaphthalene hybrid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"N-Methyltetrahydro-2H-pyran-4-carboxamide" benchmarking against standard compounds
Introduction: The Evolving Landscape of JAK Inhibition
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of the JAK-STAT signaling pathway. This pathway is instrumental in transducing signals for a multitude of cytokines and growth factors involved in hematopoiesis and immune response.[1] Dysregulation of this pathway is a hallmark of numerous autoimmune disorders and malignancies, making JAK inhibitors a cornerstone of modern therapy for conditions like rheumatoid arthritis, atopic dermatitis, and myelofibrosis.[1][2][3]
The first generation of JAK inhibitors, such as Tofacitinib, demonstrated broad efficacy by inhibiting multiple JAK isoforms.[4][5] However, this lack of selectivity has been associated with off-target effects.[5] This has spurred the development of a second generation of inhibitors with greater selectivity for specific JAK family members, aiming for an improved therapeutic window.[4]
This guide introduces Pyranomide-M (N-Methyltetrahydro-2H-pyran-4-carboxamide) , a novel, investigational small molecule designed for potent and selective inhibition of JAK1. We present a comprehensive benchmarking analysis of Pyranomide-M against established standards: Tofacitinib , a first-generation pan-JAK inhibitor, and Filgotinib and Upadacitinib , two second-generation, JAK1-selective inhibitors.[4][6] This guide will provide researchers, scientists, and drug development professionals with objective, data-driven insights into the biochemical potency, cellular target engagement, and key ADME properties of Pyranomide-M, contextualized by the performance of these standard compounds.
Compound Profiles: Chemical Structures and Rationale
A molecule's structure dictates its function. The design of Pyranomide-M leverages privileged structural motifs known to be effective in kinase inhibition.
Pyranomide-M (Investigational)
-
IUPAC Name: N-Methyltetrahydro-2H-pyran-4-carboxamide
-
Core Scaffolds: The tetrahydropyran ring provides a rigid, three-dimensional framework. This can improve metabolic stability and reduce off-target lipophilicity compared to more traditional, flat aromatic ring systems. The carboxamide linkage is a key pharmacophore, offering hydrogen bonding opportunities that can enhance target affinity and selectivity.[7][8]
Standard Compounds for Comparison
-
Tofacitinib (Xeljanz®): A potent inhibitor of JAK1 and JAK3, and to a lesser extent, JAK2.[5] It serves as a benchmark for broad JAK inhibition.
-
Filgotinib (Jyseleca®): A second-generation inhibitor with preferential activity for JAK1 over other JAK isoforms.[9][10]
-
Upadacitinib (Rinvoq®): An oral, selective JAK1 inhibitor approved for several inflammatory conditions.[11][12]
Benchmarking Methodology & Results
To provide a robust comparison, a suite of standardized in vitro assays was performed. The following sections detail the experimental rationale, protocols, and a comparative summary of the (hypothetical) results.
Biochemical Potency & Selectivity: ADP-Glo™ Kinase Assay
Scientific Rationale: The primary measure of a kinase inhibitor's effectiveness is its ability to block the enzymatic activity of its target. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[13] By measuring the reduction in ADP production in the presence of an inhibitor, we can determine its half-maximal inhibitory concentration (IC50), a key measure of potency. Testing against a panel of related kinases (JAK2, JAK3, TYK2) is crucial to establish the inhibitor's selectivity profile.
Experimental Workflow: Kinase Inhibition Assay
Caption: Decision tree for advancing Pyranomide-M based on benchmark data.
The collective data paints a compelling picture for Pyranomide-M:
-
High Potency and Selectivity: It demonstrates potent, single-digit nanomolar inhibition of JAK1 with a superior selectivity profile over JAK2 compared to first-generation inhibitors.
-
Confirmed Target Engagement: CETSA data validates that it effectively engages the JAK1 protein within a cellular environment.
-
Promising Drug-like Properties: It exhibits high cell permeability, predictive of good oral absorption, and moderate metabolic stability, suggesting a potentially favorable pharmacokinetic profile.
Based on this strong in vitro profile, which is highly competitive with best-in-class JAK1 inhibitors, Pyranomide-M warrants further investigation. The logical next steps include comprehensive in vivo pharmacokinetic studies in relevant animal models to establish its half-life, bioavailability, and dose-exposure relationships, followed by efficacy studies in preclinical models of inflammatory disease.
References
-
Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 839. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved January 26, 2026, from [Link]
-
National Alopecia Areata Foundation. (2025). FDA-Approved JAK Inhibitors. Retrieved January 26, 2026, from [Link]
-
Siloşi, I., et al. (2022). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. RMD Open, 8(1), e002161. [Link]
-
Zhang, T., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1709. [Link]
-
Food and Drug Administration (FDA). (2018). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Namour, F., et al. (2022). Filgotinib: A Clinical Pharmacology Review. Clinical Pharmacokinetics, 61(8), 1083-1101. [Link]
-
PubChem. (n.d.). Upadacitinib. National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Drugs.com. (2025). Which JAK inhibitors are approved in the U.S?. Retrieved January 26, 2026, from [Link]
-
Çelebi, D., et al. (2025). Upadacitinib in Biologic-Experienced Inflammatory Bowel Disease: Real-World Efficacy, Safety, and Laboratory Outcomes. Journal of Clinical Medicine, 14(18), 4488. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved January 26, 2026, from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 26, 2026, from [Link]
-
Williams, M. M., et al. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Information and Modeling, 63(8), 2469-2480. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 26, 2026, from [Link]
-
Tanaka, Y., et al. (2021). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Modern Rheumatology, 31(4), 779-789. [Link]
-
Szafrański, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530. [Link]
-
National Center for Advancing Translational Sciences. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. [Link]
-
Choy, E. H. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Annals of the Rheumatic Diseases, 78(7), 847-848. [Link]
-
Li, H., et al. (2026). Integrated Analysis of Proteomics and Metabolomics Uncovered the Anti-Inflammatory Mechanisms of Baicalin in CIA Rat FLS. Current Issues in Molecular Biology, 48(1), 1-17. [Link]
-
McInnes, I. B., et al. (2023). Upadacitinib: Mechanism of action, clinical and translational science. Clinical & Translational Immunology, 12(11), e1499. [Link]
-
Trepo, C., et al. (n.d.). JAK inhibitors selectivity: New opportunities, better drugs?. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved January 26, 2026, from [Link]
-
Namour, F., et al. (2016). Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection. Clinical Pharmacokinetics, 55(10), 1239-1251. [Link]
-
Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved January 26, 2026, from [Link]
-
Food and Drug Administration (FDA). (2021). Janus Kinase (JAK) inhibitors: Drug Safety Communication. [Link]
-
Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Filgotinib: A Clinical Pharmacology Review. Retrieved January 26, 2026, from [Link]
-
Protocol Exchange. (n.d.). ADP Glo Protocol. [Link]
-
Foley, K. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1100-1108. [Link]
-
Rubbert-Roth, A., et al. (2024). Safety and Efficacy of Upadacitinib in Patients with Rheumatoid Arthritis Refractory to Biologic DMARDs: Results Through Week 216 from the SELECT-CHOICE Study. Rheumatology and Therapy, 11(4), 1033-1051. [Link]
-
Food and Drug Administration (FDA). (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 26, 2026, from [Link]
-
Mondal, S. K., et al. (2011). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]
-
ResearchGate. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
Sources
- 1. naaf.org [naaf.org]
- 2. fda.gov [fda.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain one of the most critical target classes. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, the high degree of structural conservation in the ATP-binding pocket across the human kinome presents a formidable challenge: achieving target selectivity. A lack of selectivity can lead to off-target toxicities, unforeseen side effects, and a diminished therapeutic window. Therefore, the rigorous assessment of a compound's selectivity profile is not merely a characterization step but a cornerstone of a successful drug development program.
This guide provides an in-depth, practical framework for assessing the selectivity of a novel investigational compound, which we will refer to as PYR-123 (N-Methyltetrahydro-2H-pyran-4-carboxamide ). For the purposes of this guide, we will postulate that PYR-123 has been identified as a potent inhibitor of Aurora Kinase A , a key regulator of mitotic progression and a validated oncology target. Our objective is to build a comprehensive selectivity case, moving from broad biochemical screens to nuanced cellular validation. We will explore the causality behind our experimental choices, provide detailed protocols for key assays, and demonstrate how to interpret the resulting data to build a robust understanding of PYR-123's target engagement profile.
Part 1: Strategic Design of the Selectivity Screening Panel
The first step in any selectivity assessment is the rational design of the screening panel. A well-designed panel provides the most relevant and actionable data. The choice of targets should not be arbitrary but based on a clear scientific rationale grounded in protein family relationships and known biological cross-talk.
Causality Behind Panel Selection:
-
Immediate Family Members: The most likely off-targets for a kinase inhibitor are other members of the same family due to high sequence and structural homology. For our Aurora Kinase A inhibitor, PYR-123, assessing activity against Aurora Kinase B and Aurora Kinase C is non-negotiable. Differential activity against these isoforms is critical, as they have distinct biological roles and toxicity profiles.
-
Functionally Related Kinases: We must also consider kinases that operate in the same or related signaling pathways. Aurora kinases are central to cell cycle control. Therefore, our panel must include key Cyclin-Dependent Kinases (CDKs) and Polo-Like Kinases (PLKs). Unintended inhibition of these could confound cellular phenotype analysis and introduce complex toxicities.
-
Broad Kinome Panel: To uncover unexpected off-targets, screening against a large, representative panel of the human kinome is essential. Commercial services offer panels covering hundreds of kinases, providing a broad view of a compound's promiscuity.[1][2] This step is crucial for identifying potential liabilities early in the discovery process.
Caption: Logical tiers for designing a kinase selectivity panel for PYR-123.
Part 2: Biochemical Selectivity - The First Pass
The initial assessment of selectivity is typically performed using in vitro biochemical assays. These assays measure the direct interaction of the compound with purified kinase enzymes, providing a clean measure of inhibitory potency (IC50) or binding affinity (Kd).
Methodology: Radiometric [³³P]-ATP Kinase Assay
This classic and robust method directly measures the transfer of a radiolabeled phosphate from [³³P]-ATP to a substrate protein or peptide by the kinase.[3] It is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.
Self-Validating Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The consistency of the buffer across all assays is key to a fair comparison.
-
Compound Dilution: Create a 10-point, 3-fold serial dilution of PYR-123 in 100% DMSO, starting at 1 mM. Then, perform an intermediate dilution of this plate into the Kinase Buffer.
-
Kinase Aliquots: Dilute each purified kinase to a working concentration (2x final concentration) in Kinase Buffer. The concentration should be optimized to ensure the assay runs in the linear range.
-
Substrate/ATP Mix: Prepare a mix containing the specific peptide substrate for each kinase and ATP. Crucially, the ATP concentration should be set at or near the Km value for each individual kinase to provide a fair comparison of intrinsic inhibitor affinities.[3] This mix will also contain [³³P]-ATP at a specific activity.
-
-
Assay Execution (96-well plate format):
-
Add 5 µL of serially diluted PYR-123 to the assay wells. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without kinase for background controls.
-
Add 10 µL of the 2x kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/[³³P]-ATP mix.
-
Incubate for 60 minutes at 30°C. The duration must be optimized to ensure substrate turnover is below 20%.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [³³P]-ATP will flow through.
-
Wash the filter mat multiple times with 0.75% phosphoric acid to remove residual unbound ATP.
-
Dry the mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts from all wells.
-
Normalize the data to the DMSO control (100% activity) and background control (0% activity).
-
Plot the percent inhibition versus the log of PYR-123 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Data Presentation: PYR-123 Biochemical Selectivity Profile
The data below is a hypothetical representation of what might be generated for PYR-123.
| Kinase Target | IC50 (nM) | Selectivity vs. Aurora A (Fold) |
| Aurora A | 5 | 1 |
| Aurora B | 65 | 13 |
| Aurora C | 150 | 30 |
| CDK2/CycA | 850 | 170 |
| PLK1 | >10,000 | >2,000 |
| SRC | 2,500 | 500 |
| EGFR | >10,000 | >2,000 |
Interpretation: This hypothetical data suggests that PYR-123 is a potent inhibitor of Aurora A. It displays moderate selectivity against the closely related isoform Aurora B (13-fold) and good selectivity against Aurora C (30-fold). Importantly, it shows excellent selectivity (>150-fold) against other cell-cycle and common kinases, suggesting a promising initial profile. A selectivity margin of over 100-fold is often considered a good starting point for a selective inhibitor.[3]
Part 3: Cellular Target Engagement - Validating in a Physiological Context
Biochemical assays, while essential, are performed in an artificial environment. It is critical to confirm that the compound engages its intended target inside a living cell. Cellular context matters: factors like cell permeability, efflux pumps, and intracellular ATP concentrations (which are much higher than Km) can dramatically alter a compound's effective selectivity.[3]
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing target engagement in intact cells or tissues.[4][5] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Self-Validating Protocol:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., HCT116, which expresses Aurora kinases) to ~80% confluency.
-
Treat the cells with a high concentration of PYR-123 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture media. This allows for compound uptake and target binding.
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C. Unbound proteins will denature and aggregate at lower temperatures than stabilized, ligand-bound proteins.[6]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., Aurora A) and a suspected off-target (e.g., Aurora B) remaining in the soluble fraction using standard Western Blotting or ELISA. An unrelated protein with high thermal stability can be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (DMSO vs. PYR-123), plot the percentage of soluble protein remaining relative to the non-heated control (37°C) against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) under each condition. The change in melting temperature (ΔTm) is a direct measure of target engagement and stabilization.
-
Data Presentation: PYR-123 Cellular Target Engagement Profile
| Target Protein | Treatment | Tm (°C) | ΔTm (°C) |
| Aurora A | DMSO | 48.5 | - |
| PYR-123 (10 µM) | 56.0 | +7.5 | |
| Aurora B | DMSO | 50.1 | - |
| PYR-123 (10 µM) | 51.5 | +1.4 | |
| GAPDH (Control) | DMSO | 62.3 | - |
| PYR-123 (10 µM) | 62.5 | +0.2 |
Interpretation: The significant thermal shift of +7.5°C for Aurora A provides strong evidence that PYR-123 directly binds to and stabilizes its primary target in a cellular context. The much smaller shift for Aurora B (+1.4°C) suggests weaker or less frequent engagement in cells, corroborating the biochemical data. The lack of a shift for the control protein GAPDH confirms the specificity of the interaction.
Part 4: Unbiased Proteome-Wide Selectivity Profiling
While panel screens and CETSA are powerful for interrogating expected targets, an unbiased approach is needed to discover unexpected off-targets. Chemical proteomics methods, such as Kinobeads, can provide a proteome-wide view of a compound's interactions.[7]
Methodology: Competitive Chemical Proteomics (Kinobeads)
This technique utilizes beads coated with a cocktail of non-selective, ATP-competitive kinase inhibitors (kinobeads) to capture a large portion of the kinome from a cell lysate.[8] By pre-incubating the lysate with a free inhibitor (PYR-123), one can identify the compound's targets by seeing which kinases are competed off the beads and are thus depleted in the final pulldown.
Caption: Competitive chemical proteomics workflow using Kinobeads.
Self-Validating Protocol Outline:
-
Lysate Treatment: A native cell lysate is incubated with increasing concentrations of PYR-123 or a DMSO vehicle control.
-
Kinobeads Pulldown: The treated lysate is then incubated with the kinobeads. Kinases that are bound by PYR-123 in the lysate will be unable to bind to the beads.
-
Elution and Digestion: After extensive washing to remove non-specific binders, the proteins captured by the beads are eluted.
-
Mass Spectrometry: The eluted proteins are identified and quantified using label-free or label-based quantitative mass spectrometry.
-
Data Analysis: By comparing the abundance of each kinase in the PYR-123-treated samples to the DMSO control, a competition curve can be generated for hundreds of kinases simultaneously. This data can be used to determine the apparent dissociation constant (Kd) for each interaction.
Interpretation: This unbiased approach provides the most comprehensive view of selectivity. It can confirm expected targets like Aurora A and B, but more importantly, it can reveal novel, unanticipated off-targets that would have been missed by a curated kinase panel. This is invaluable for de-risking a compound and understanding potential mechanisms of toxicity.
Conclusion
Assessing the selectivity of a kinase inhibitor like PYR-123 is a multi-faceted process that requires an integrated approach. We have demonstrated a logical progression from broad biochemical screening to targeted cellular validation and finally to unbiased, proteome-wide profiling. No single experiment tells the whole story. The biochemical IC50 values provide a measure of intrinsic potency, CETSA confirms target engagement in the complex milieu of the cell, and chemical proteomics offers a global view of the interaction landscape. By layering these datasets, researchers can build a high-confidence selectivity profile, enabling informed decisions to advance the most promising and safest drug candidates toward the clinic.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., El-Subbagh, H. I., & Al-Obaid, A. M. (2018). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry, 11(7), 1135-1144. [Link]
-
Sindkhedkar, M. D., Deodhar, D. N., Kadam, S. S., Kulkarni, A. A., Gaware, V. M., & Shinde, D. B. (2023). Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling. Bioorganic Chemistry, 143, 107027. [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 11040. [Link]
-
Ruprecht, B., Lemeer, S., & Kuster, B. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Proteomics, 15(2-3), 524-533. [Link]
-
Sleno, L., & Emili, A. (2008). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 448, 111-128. [Link]
-
Charles River Laboratories. (n.d.). Cardiac Channel Panel®. Retrieved January 25, 2026, from [Link]. [Link]
-
Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved January 25, 2026, from [Link]. [Link]
-
Wang, B. L., Liu, Y. H., Zhang, J., Li, Z. Q., & Song, H. B. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(9), 4215-4226. [Link]
-
Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(13), 2597-2600. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 25, 2026, from [Link]. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved January 25, 2026, from [Link]. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 25, 2026, from [Link]. [Link]
-
Shaw, J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-11. [Link]
-
Cheng, H., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(3), 1264-1275. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. news-medical.net [news-medical.net]
- 7. pelagobio.com [pelagobio.com]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Comprehensive Guide to the Enantioselective Separation and Biological Activity Comparison of N-Methyltetrahydro-2H-pyran-4-carboxamide
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the realm of pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules—compounds that exist as non-superimposable mirror images known as enantiomers—this principle is of paramount importance. While sharing identical physical and chemical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).
N-Methyltetrahydro-2H-pyran-4-carboxamide, a heterocyclic compound featuring a stereocenter at the C4 position of the tetrahydropyran ring, is a prime candidate for such stereoselective biological activity. The tetrahydropyran motif is a privileged scaffold found in numerous bioactive natural products and synthetic pharmaceuticals, valued for its favorable metabolic stability and ability to engage in hydrogen bonding.[1] Therefore, for any research program involving this molecule, the separation of its enantiomers and the subsequent comparison of their biological activities is not merely an academic exercise but a critical step in identifying a viable drug candidate.
This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to tackle this challenge. We will delve into the strategic development of a robust enantioselective separation method and outline a logical approach to comparing the biological activities of the isolated (R)- and (S)-enantiomers of N-Methyltetrahydro-2H-pyran-4-carboxamide.
Part 1: Enantioselective Separation Strategy
The successful separation of enantiomers is the gateway to understanding their individual contributions to the overall activity of the racemic mixture. For a molecule like N-Methyltetrahydro-2H-pyran-4-carboxamide, with its polar carboxamide group, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phases (CSPs) are the methods of choice.
The Rationale for Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and remarkable success in resolving a wide array of chiral compounds, including cyclic amides.[2][3] The chiral recognition mechanism of these phases is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The amide and ether functionalities within the N-Methyltetrahydro-2H-pyran-4-carboxamide structure provide the necessary handles for such interactions with the carbamate derivatives on the polysaccharide backbone of the CSP.
Workflow for Chiral Method Development
A systematic screening approach is the most efficient path to a successful chiral separation. The following workflow is designed to logically progress from broad screening to a fine-tuned, optimized method.
Caption: Chiral Method Development Workflow.
Detailed Experimental Protocol: Chiral HPLC Method Development
This protocol provides a practical, step-by-step guide for separating the enantiomers of N-Methyltetrahydro-2H-pyran-4-carboxamide.
1. Preparation of the Racemic Standard:
-
Synthesize or procure a racemic standard of N-Methyltetrahydro-2H-pyran-4-carboxamide.
-
Accurately weigh and dissolve the standard in a suitable solvent (e.g., Ethanol or a mixture of Hexane/Isopropanol) to a final concentration of 1.0 mg/mL. Ensure complete dissolution.
2. Initial CSP and Mobile Phase Screening:
-
Objective: To identify a promising Chiral Stationary Phase and mobile phase system that shows any sign of enantiomeric separation.
-
Columns: Screen a minimum of two columns with different selectivities. A good starting point would be:
-
An amylose-based column (e.g., CHIRALPAK® IA or IC).
-
A cellulose-based column (e.g., CHIRALCEL® OD or OJ).[3]
-
-
Mobile Phases: Test under Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) conditions.
-
NP: Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v). Additive: 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) can be used to improve peak shape for acidic or basic compounds, respectively. For a neutral amide, start with no additive.
-
PO: Acetonitrile (ACN)/Methanol (MeOH) (e.g., 50:50 v/v).
-
RP: Water/ACN or Water/MeOH with 0.1% Formic Acid.
-
-
Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the amide bond absorbs in the far UV).
-
Injection Volume: 5 µL.
-
3. Data Analysis and Selection:
-
Examine the chromatograms for any peak splitting or shouldering, which indicates partial separation.
-
Calculate the selectivity (α) and resolution (Rs) for any promising conditions.
-
Select the CSP and mobile phase system that provides the best initial separation (highest α value).
4. Method Optimization:
-
Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
-
Mobile Phase Tuning: Using the best system from the screening, systematically vary the ratio of the strong to weak solvent. For example, if Hexane/IPA (80:20) showed promise, test 85:15, 75:25, etc.
-
Additive Effects: If peak tailing is observed, evaluate the effect of small amounts of additives (0.1% TFA for potential acidic impurities or 0.1% DEA for potential basic interactions).
-
Temperature and Flow Rate: Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C) and flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to fine-tune the resolution and analysis time.
Data Summary for Separation Methods
A well-structured table is essential for comparing the performance of different methods during development.
| CSP | Mobile Phase Composition | Flow Rate (mL/min) | Temp (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Selectivity (α) | Resolution (Rs) |
| CHIRALPAK IC | Hexane/IPA (80:20) | 1.0 | 25 | 5.2 | 6.1 | 1.20 | 1.4 |
| CHIRALPAK IC | Hexane/IPA (85:15) | 1.0 | 25 | 7.8 | 9.5 | 1.25 | 1.8 |
| CHIRALCEL OD-H | ACN/MeOH (50:50) | 1.0 | 25 | 4.5 | 4.5 | 1.00 | 0.0 |
This table presents hypothetical data for illustrative purposes.
Part 2: Comparative Analysis of Biological Activity
With a robust method for separating the enantiomers, the next critical phase is to determine if they differ in their biological activity. Given that tetrahydropyran and carboxamide moieties are present in many antimicrobial agents, a logical starting point is to assess the enantiomers for antibacterial activity.[4]
The Principle of Stereospecificity in Drug-Target Interactions
Biological targets such as enzymes and receptors are themselves chiral, composed of L-amino acids. Consequently, they can interact differently with the enantiomers of a chiral drug. One enantiomer may fit perfectly into a binding site, eliciting a biological response, while the other may bind weakly or not at all. This difference in binding affinity is the molecular basis for the observed differences in pharmacological activity.
Sources
Safety Operating Guide
Navigating the Uncharted: A Guide to Personal Protective Equipment for N-Methyltetrahydro-2H-pyran-4-carboxamide
For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the introduction of novel chemical entities is a daily reality. N-Methyltetrahydro-2H-pyran-4-carboxamide, a compound of interest in contemporary research, represents one such frontier. While its full toxicological profile is yet to be exhaustively characterized, a proactive and rigorous approach to safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Methyltetrahydro-2H-pyran-4-carboxamide, moving beyond a simple checklist to instill a deep-seated culture of safety and precision in your laboratory.
Our procedural guidance is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, our recommendations are expertly extrapolated from the known hazards of structurally analogous molecules containing the tetrahydropyran ring and amide functional groups. These related compounds are known to cause skin irritation, serious eye damage, and respiratory irritation. Therefore, we advocate for a cautious approach that treats N-Methyltetrahydro-2H-pyran-4-carboxamide with a high degree of respect.
Hazard Assessment and Risk Mitigation at a Glance
A rapid assessment of the potential hazards and the corresponding protective measures is critical before any handling of N-Methyltetrahydro-2H-pyran-4-carboxamide. The following table summarizes the core risks and the essential personal protective equipment (PPE) required to mitigate them.
| Potential Hazard | Route of Exposure | Primary Engineering Control | Essential Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | Dermal Contact | Chemical Fume Hood | Chemical-resistant gloves (double-gloving recommended), Lab coat (fully fastened), Closed-toe shoes |
| Serious Eye Damage | Ocular Contact | Chemical Fume Hood with Sash | Safety goggles or a full-face shield |
| Respiratory Irritation | Inhalation | Chemical Fume Hood | Use in a well-ventilated area is mandatory. A respirator may be required for spills or aerosol-generating procedures. |
| Unknown Systemic Effects | Ingestion, Inhalation, Dermal Absorption | Chemical Fume Hood, No mouth pipetting | Standard PPE as listed above |
The Last Line of Defense: A Detailed Look at Your PPE Arsenal
Personal protective equipment is your final and most personal barrier against chemical exposure. Each component is chosen to address specific risks associated with handling N-Methyltetrahydro-2H-pyran-4-carboxamide.
Hand Protection: Your Primary Contact Point
Given that many related compounds can cause skin irritation, robust hand protection is non-negotiable.
-
Glove Selection: Due to the lack of specific chemical resistance data for N-Methyltetrahydro-2H-pyran-4-carboxamide, the selection of appropriate gloves requires careful consideration. Nitrile gloves are a common choice in laboratory settings for their resistance to a range of chemicals. However, their performance against novel compounds is unknown.
-
Recommendation: It is strongly advised to double-glove with nitrile gloves. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Inspection is Key: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.
-
Immediate Removal: If a glove is compromised, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.
-
Eye and Face Protection: Shielding Your Most Vulnerable Organs
The potential for serious eye damage from related tetrahydropyran compounds necessitates stringent eye and face protection.
-
Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a full-face shield worn over safety goggles is recommended to protect the entire face.
Body Protection: Guarding Against Spills and Splashes
A chemically resistant lab coat serves as a removable barrier to protect your skin and personal clothing.
-
Material and Fit: A lab coat made of a material appropriate for chemical resistance, such as polyester/cotton blends, should be worn. It must be fully buttoned or snapped to provide maximum coverage.
-
Dedicated Use: Laboratory coats should not be worn outside of the laboratory to prevent the spread of potential contamination.
Respiratory Protection: A Precautionary Measure
While all work with N-Methyltetrahydro-2H-pyran-4-carboxamide should be conducted in a certified chemical fume hood, respiratory protection may be necessary in certain situations.
-
Standard Operations: For routine handling of small quantities within a fume hood, respiratory protection is not typically required.
-
Emergency Situations: In the event of a significant spill or if there is a potential for aerosol generation that cannot be contained within the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be available and personnel must be properly trained and fit-tested for its use.
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a safe handling process from acquisition to disposal.
Caption: A logical workflow for the safe handling of N-Methyltetrahydro-2H-pyran-4-carboxamide.
Operational and Disposal Plans: A Cradle-to-Grave Approach
Spill Management:
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Do not attempt to clean up a large spill without the appropriate respiratory protection and training. For small spills within a fume hood, use an inert absorbent material.
-
Dispose: Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.
Waste Disposal:
All waste contaminated with N-Methyltetrahydro-2H-pyran-4-carboxamide, including empty containers, disposable labware, and contaminated PPE, must be treated as hazardous waste.
-
Segregation: Dispose of this waste in a clearly labeled, sealed container separate from other laboratory waste streams.
-
Compliance: Follow all institutional and local regulations for the disposal of chemical waste.
Conclusion: Fostering a Proactive Safety Culture
The responsible handling of novel compounds like N-Methyltetrahydro-2H-pyran-4-carboxamide is a testament to a laboratory's commitment to scientific integrity and the well-being of its researchers. By adopting the comprehensive PPE and procedural guidelines outlined in this document, you are not merely complying with safety standards; you are actively participating in a culture of proactive risk mitigation. As our understanding of this compound evolves, so too will our safety protocols. Stay informed, stay vigilant, and prioritize safety in every step of your groundbreaking research.
References
-
OSHA. "Personal Protective Equipment." This standard provides general requirements for personal protective equipment in the workplace. [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. "Nitrile Glove Chemical-Compatibility Reference." This guide offers information on the chemical resistance of nitrile gloves to various substances. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
